molecular formula C22H22O12 B015472 Mearnsitrin CAS No. 30484-88-9

Mearnsitrin

Cat. No.: B015472
CAS No.: 30484-88-9
M. Wt: 478.4 g/mol
InChI Key: NAQNISJXKDSYJD-DHWIRCOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mearnsitrin is a glycoside and a member of flavonoids.
This compound has been reported in Syzygium samarangense, Lysimachia nummularia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3/t7-,15-,17+,18+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQNISJXKDSYJD-DHWIRCOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318239
Record name Mearnsitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30484-88-9
Record name Mearnsitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30484-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mearnsitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mearnsitrin: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin (myricetin 4'-methyl ether 3-O-α-L-rhamnopyranoside) is a flavonoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of myricetin, a well-studied flavonol with known antioxidant and anti-inflammatory properties, this compound is a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, methodologies for its isolation and quantification, and a discussion of its potential involvement in key cellular signaling pathways.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, distributed across several plant families. The primary sources identified in the literature are detailed below.

Principal Natural Sources:
  • Myrsine africana (African Boxwood): This plant is a known source of a diverse array of phytochemicals, including this compound, which has been isolated from the plant.[4][5][6] Methanol has been identified as the most effective solvent for the extraction of flavonoids and other phenols from this species.[4][6]

  • Byrsonima coccolobifolia: This plant is another documented source of this compound.

  • Syzygium samarangense (Wax Apple): this compound has been reported in this plant species.[7]

  • Lysimachia nummularia (Creeping Jenny): This plant is also a known source of this compound.[7]

Quantitative Analysis

Direct quantitative data for this compound in its natural sources is limited in the available scientific literature. However, data for the closely related and structurally similar flavonoid, myricitrin, can provide a valuable proxy for estimating potential yields.

Plant SpeciesPlant PartCompoundConcentration/YieldExtraction MethodAnalytical MethodReference
Acacia mearnsiiLeavesMyricitrin7.3 mg/g of crude extractUltrasonic extraction with 80% aqueous methanolPreparative RP-HPLC[8]
Juglans nigraBarkMyricitrin8.45 ± 0.24% in dry extractNot specifiedHPLC[8]
Acacia mearnsiiBarkTotal Tannins30-40% of dry weightHot water extractionNot specified[2]
Myrsine africanaLeavesTotal Phenolsup to 40.34 ± 2.51 mg GAE/gMethanol extractionColorimetric[4][6]
Myrsine africanaLeavesTotal Flavonoidsup to 36.28 ± 4.13 mg QE/gMethanol extractionColorimetric[4][6]

Note: The quantitative data for myricitrin is provided as an estimation of the potential concentration of a closely related flavonoid glycoside. Researchers should perform their own quantitative analysis to determine the precise this compound content in their plant material of interest.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve a multi-step process encompassing extraction, purification, and analytical determination. The following protocols are generalized from methods used for flavonoids and related compounds.

General Extraction Protocol
  • Sample Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate or perform ultrasound-assisted extraction of the powdered plant material with a suitable solvent. Methanol or aqueous methanol (e.g., 80%) is often effective for extracting flavonoids.[4][6][8]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol (Adapted from Myricitrin Isolation)[9]
  • Solvent Partitioning: The crude extract can be successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Macroporous Resin Chromatography: The enriched fraction can be subjected to column chromatography using a macroporous adsorbent resin (e.g., AB-8). Elution is typically performed with a stepwise gradient of ethanol in water.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions containing the target compound is achieved using preparative RP-HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile in water.[8]

Analytical Quantification by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for quantification.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for flavonoid analysis.

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous solvent (A), often acidified with formic or acetic acid (e.g., 0.1%), and an organic solvent (B), such as acetonitrile or methanol.

  • Detection: The UV detector is set to the maximum absorbance wavelength of this compound. For related flavonoids, detection wavelengths are often in the range of 254 nm to 370 nm.

  • Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Potential Signaling Pathway Involvement

Direct experimental evidence for the modulation of specific signaling pathways by pure this compound is currently lacking in the scientific literature. However, based on the known activities of structurally related flavonoids and extracts from this compound-containing plants, several key pathways can be implicated as potential targets.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Many flavonoids are known to activate this pathway.

Nrf2_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate MAPK pathways (e.g., ERK, JNK, p38).

MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Phosphorylation Stress_Signal Cellular Stress / Inflammatory Signal MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: Postulated inhibitory effect of this compound on the p38 MAPK pathway.

NO/cGMP Signaling Pathway

The Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) pathway is involved in various physiological processes, including vasodilation. Extracts from Syzygium samarangense, a source of this compound, have been shown to exert effects through this pathway.

NO_cGMP_Pathway This compound This compound eNOS eNOS This compound->eNOS May Activate NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Hypothetical involvement of this compound in the NO/cGMP signaling pathway.

Conclusion

This compound is a naturally occurring flavonoid with a distribution across several plant species, most notably Acacia mearnsii and Myrsine africana. While direct quantitative data for this compound remains to be extensively documented, methodologies for its isolation and quantification can be adapted from established protocols for similar flavonoids. The potential for this compound to modulate key cellular signaling pathways, such as Nrf2/ARE, MAPK, and NO/cGMP, warrants further investigation. This guide provides a foundational resource for researchers and professionals in drug development to further explore the therapeutic potential of this promising natural compound. Future studies should focus on the precise quantification of this compound in its natural sources and the elucidation of its specific molecular targets and mechanisms of action.

References

An In-depth Technical Guide to Mearnsitrin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Identification

This compound is chemically known as 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[1][2][3] It is a glycoside and a member of the flavonoid family.[1] This complex structure contributes to its biological activity.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1][3]
SMILES String C[C@H]1--INVALID-LINK--OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O">C@@HO[1]
InChI Key NAQNISJXKDSYJD-DHWIRCOFSA-N[1]
Molecular Formula C22H22O12[1][3]
Molecular Weight 478.4 g/mol [1][2][3]
CAS Number 30484-88-9[1]
PubChem CID 6918652[1]

Physicochemical Properties

This compound is typically supplied as a yellow, solid powder.[3][4] Due to its glycosidic structure, its solubility is influenced compared to its aglycone counterparts.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Physical Form Solid
Appearance Yellow powder[3][4]
Storage Temperature -20°C
Purity ≥95% (LC/MS-ELSD)

Biological Activities and Pharmacological Potential

Preliminary research suggests that this compound possesses a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound has demonstrated free radical scavenging activity, which may offer protection against oxidative stress-related cellular damage.[3] This is a common characteristic of flavonoids, attributed to their chemical structure.

Anti-inflammatory Properties

Studies suggest that this compound may modulate inflammatory pathways, indicating its potential for managing inflammation-related conditions.[3]

Cardioprotective Effects

One study investigated the effect of this compound on doxorubicin-induced cytotoxicity in H9c2 cardiomyoblast cells. Doxorubicin, a chemotherapy agent, is known for its cardiotoxic side effects. The study found that pre-treatment with this compound showed a protective effect.

Table 3: IC50 Values of this compound in H9c2 Cells Treated with Doxorubicin

Treatment GroupIC50 (µM)
Doxorubicin alone3.52
Doxorubicin + this compound (5 µM)2.93
Doxorubicin + this compound (10 µM)1.97
Doxorubicin + this compound (15 µM)0.91

Signaling Pathway Involvement

While direct studies on this compound's specific signaling pathway modulation are limited, research on other compounds isolated from Syzygium samarangense, a known source of this compound, provides valuable insights.[1][3] These studies suggest the involvement of the Nrf-2 and MAPK signaling pathways in the antioxidant and anti-inflammatory effects of flavonoids from this plant.[5]

The Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf-2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.

G Hypothesized Signaling Pathway for this compound's Bioactivity cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Inflammatory Stimuli Inflammatory Stimuli MAPK MAPK Inflammatory Stimuli->MAPK This compound This compound This compound->Nrf2 activation? Keap1 Keap1 This compound->Keap1 inhibition? This compound->MAPK inhibition? ARE ARE Nrf2->ARE translocation Keap1->Nrf2 inhibition Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK->Pro-inflammatory Cytokines production

Caption: Hypothesized signaling pathways influenced by this compound.

Experimental Protocols

Isolation of this compound from Syzygium samarangense Leaves

A general procedure for the extraction and isolation of flavonoids from plant material involves the following steps. Please note that specific details may need to be optimized for this compound.

  • Extraction:

    • Air-dry fresh leaves of Syzygium samarangense in indirect sunlight.

    • Grind the dried leaves into a fine powder.

    • Macerate the leaf powder with 70% ethanol at room temperature for several days.[6]

    • Filter the mixture to separate the extract from the solid plant material.[6]

    • Concentrate the filtrate using a rotary evaporator to obtain a viscous extract.[6]

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effects of this compound on H9c2 cells.

  • Cell Culture: Culture H9c2 cardiomyoblast cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound with or without an inducing agent (e.g., doxorubicin) for a specified period.

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Nrf-2 Activation Assay

This is a general protocol for assessing the activation of the Nrf-2 pathway.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or keratinocytes) and treat them with this compound for a specified time.

  • Nuclear Extraction: Isolate the nuclear proteins from the treated and untreated cells.

  • Western Blot Analysis:

    • Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Nrf-2.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate. An increase in the nuclear Nrf-2 protein level indicates activation of the pathway.

  • Reporter Gene Assay:

    • Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with this compound.

    • Measure the reporter gene activity (e.g., luciferase activity). An increase in reporter activity indicates activation of the Nrf-2 pathway.

G Workflow for Nrf-2 Activation Assay Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Nuclear Extraction Nuclear Extraction Treatment with this compound->Nuclear Extraction Reporter Gene Assay (ARE-luciferase) Reporter Gene Assay (ARE-luciferase) Treatment with this compound->Reporter Gene Assay (ARE-luciferase) Western Blot for Nrf-2 Western Blot for Nrf-2 Nuclear Extraction->Western Blot for Nrf-2 Analysis of Nrf-2 Translocation Analysis of Nrf-2 Translocation Western Blot for Nrf-2->Analysis of Nrf-2 Translocation Measurement of Luciferase Activity Measurement of Luciferase Activity Reporter Gene Assay (ARE-luciferase)->Measurement of Luciferase Activity

Caption: General workflow for assessing Nrf-2 pathway activation.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory and cardioprotective effects. This guide provides foundational technical information to aid researchers in further exploring its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, including its direct effects on signaling pathways such as Nrf-2 and MAPK, and on conducting more extensive in vivo studies to validate its pharmacological activities.

References

An In-depth Technical Guide to the Mearnsitrin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mearnsitrin, a flavonoid glycoside with potential pharmacological applications, is synthesized in plants through a specialized branch of the flavonoid biosynthesis pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final product. The core pathway involves the synthesis of the myricetin aglycone via the general flavonoid pathway, followed by a regiospecific 4'-O-methylation and a subsequent 3-O-rhamnosylation. This document presents a compilation of the currently understood enzymatic reactions, quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic and experimental workflows. This guide is intended to serve as a foundational resource for researchers interested in the biosynthesis, bioengineering, and therapeutic development of this compound and related methylated flavonoid glycosides.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, chemically known as myricetin 4'-methyl ether-3-O-rhamnoside, is a flavonoid glycoside found in various plant species, including Acacia mearnsii and Syzygium samarangense[1][2]. Its structure, featuring both methylation and rhamnosylation, suggests specific biological properties and presents a unique biosynthetic challenge. Understanding the enzymatic machinery responsible for its production is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide delineates the proposed biosynthetic pathway of this compound, integrating knowledge from the broader field of flavonoid biochemistry.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Core Flavonoid Biosynthesis: The synthesis of the myricetin aglycone from primary metabolites via the phenylpropanoid and flavonoid biosynthesis pathways.

  • Methylation: The regiospecific O-methylation of myricetin at the 4'-hydroxyl group.

  • Rhamnosylation: The attachment of a rhamnose sugar moiety to the 3-hydroxyl group of the methylated aglycone.

Stage 1: Biosynthesis of the Myricetin Aglycone

The formation of myricetin begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of 4-coumaroyl-CoA, a key precursor for flavonoid biosynthesis. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is subsequently isomerized to naringenin by chalcone isomerase (CHI).

From naringenin, the pathway proceeds through a series of hydroxylations and oxidations to yield myricetin. This part of the pathway is catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H), and finally flavonol synthase (FLS).

Mearnsitrin_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Myricetin Myricetin Dihydromyricetin->Myricetin FLS Kaempferol Kaempferol Myricetin_4_Me Myricetin 4'-methyl ether (Mearnsetin) Myricetin->Myricetin_4_Me This compound This compound Myricetin_4_Me->this compound PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H F3prime5primeH F3'5'H FLS FLS OMT Myricetin 4'-O-MT F3RT Flavonol 3-O-RT

Caption: Proposed biosynthesis pathway of this compound from L-phenylalanine.

Stage 2: 4'-O-Methylation of Myricetin

The second stage involves the specific methylation of the 4'-hydroxyl group of myricetin to form myricetin 4'-methyl ether (also known as mearnsetin). This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While a specific myricetin 4'-O-methyltransferase has not been definitively characterized in the context of this compound biosynthesis, several flavonoid OMTs with activity on myricetin have been identified in other plants, such as Solanum habrochaites and Solanum lycopersicum[3][4]. These enzymes often exhibit substrate promiscuity but can provide insights into the catalytic mechanism.

Stage 3: 3-O-Rhamnosylation of Mearnsetin

The final step is the transfer of a rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of mearnsetin, forming this compound. This glycosylation is catalyzed by a UDP-rhamnose:flavonol 3-O-rhamnosyltransferase (F3RT). The sugar donor, UDP-L-rhamnose, is synthesized from UDP-D-glucose by the enzyme UDP-rhamnose synthase[5][6]. Flavonol 3-O-rhamnosyltransferases have been characterized from various plant species and are known to be involved in the diversification of flavonoid glycosides[5].

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are limited. However, kinetic parameters for homologous enzymes from other plant species provide valuable benchmarks for understanding the efficiency of these reactions.

Table 1: Kinetic Parameters of Representative Flavonoid O-Methyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Source
ShMOMT1Myricetin2.50.823.28 x 105Solanum habrochaites[7]
ShMOMT1Laricitrin1.81.669.22 x 105Solanum habrochaites[7]
CrOMT2Myricetin15.20.281.84 x 104Citrus reticulata[4]
PfOMT3Quercetin12.5--Perilla frutescens[8]

Table 2: Kinetic Parameters of a Representative Flavonol 3-O-Rhamnosyltransferase

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Source
HmF3RTQuercetin5.141.142.21 x 105Hypericum monogynum[5]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of O-Methyltransferases and Rhamnosyltransferases

This protocol describes the expression of candidate genes in Escherichia coli and subsequent purification of the recombinant enzymes for in vitro characterization.

Experimental_Workflow_Enzyme_Purification Start Gene Identification (Transcriptomics) Cloning Cloning into Expression Vector (e.g., pET) Start->Cloning Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Induction of Protein Expression (e.g., IPTG) Transformation->Expression Lysis Cell Lysis (Sonication) Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Verification SDS-PAGE and Western Blot Purification->Verification End Purified Enzyme for Activity Assays Verification->End

Caption: Workflow for heterologous expression and purification of enzymes.

Methodology:

  • Gene Identification and Cloning: Candidate OMT and rhamnosyltransferase genes are identified from transcriptome data of this compound-producing plants. The coding sequences are amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase (OD600 ≈ 0.6) with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose). The column is washed, and the tagged protein is eluted with an imidazole gradient.

  • Purity Verification: The purity of the eluted protein is assessed by SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-His-tag antibody.

In Vitro Enzyme Assays

4.2.1. O-Methyltransferase Assay

This assay measures the ability of the purified OMT to methylate myricetin.

Reaction Mixture (100 µL total volume):

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 100 µM Myricetin (dissolved in DMSO)

  • 200 µM S-adenosyl-L-methionine (SAM)

  • 5 µg purified recombinant OMT

  • 10 mM MgCl2

Procedure:

  • Combine all components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified OMT.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by adding 100 µL of methanol.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to detect the formation of myricetin 4'-methyl ether.

4.2.2. Rhamnosyltransferase Assay

This assay determines the activity of the purified rhamnosyltransferase using myricetin 4'-methyl ether as the substrate.

Reaction Mixture (50 µL total volume):

  • 100 mM Phosphate buffer (pH 7.0)

  • 100 µM Myricetin 4'-methyl ether (dissolved in DMSO)

  • 500 µM UDP-L-rhamnose

  • 5 µg purified recombinant rhamnosyltransferase

Procedure:

  • Combine all components in a microcentrifuge tube.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant by HPLC or LC-MS for the production of this compound.

A more high-throughput method for detecting UDP-sugar dependent glycosyltransferase activity is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the reaction via a bioluminescent signal[3][9][10][11][12].

UDP_Glo_Assay_Principle Reaction Glycosyltransferase Reaction: Substrate + UDP-Rhamnose -> Glycosylated Product + UDP Detection_Reagent Add UDP Detection Reagent Reaction->Detection_Reagent ATP_Conversion UDP + Reagent -> ATP Detection_Reagent->ATP_Conversion Light_Production ATP + Luciferin/Luciferase -> Light ATP_Conversion->Light_Production Measurement Measure Luminescence Light_Production->Measurement

Caption: Principle of the UDP-Glo™ Glycosyltransferase Assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the chemical diversification of flavonoids in plants. While the general pathway is understood, the specific enzymes responsible for the final methylation and rhamnosylation steps in this compound-producing species remain to be definitively identified and characterized. Future research should focus on the isolation and kinetic characterization of these enzymes to enable the heterologous production of this compound in microbial systems. Such efforts will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds for pharmaceutical and nutraceutical applications. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for pursuing these research goals.

References

The Biological Activity of Mearnsitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mearnsitrin, a naturally occurring O-methylated flavonol, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, supported by available quantitative data. It further details established experimental protocols for the evaluation of its bioactivities and delineates the key signaling pathways likely modulated by this flavonoid. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health. This compound, a specific O-methylated flavonol, is structurally poised to exhibit a variety of pharmacological effects. Preliminary studies have suggested its potential role in mitigating doxorubicin-induced cardiotoxicity, hinting at its cytoprotective and antioxidant capabilities.[1] This guide aims to consolidate the existing knowledge on this compound and to provide a detailed framework for its further investigation.

Quantitative Data on Biological Activity

The available quantitative data for this compound is currently limited. The primary study to date has focused on its effects in a model of doxorubicin-induced cardiotoxicity in H9c2 cardiomyoblast cells.

Table 1: Cytotoxicity of this compound in Combination with Doxorubicin in H9c2 Cells

TreatmentConcentrationIC50 (µM)95% Confidence Interval
Doxorubicin (DOX) alone-3.523.305 - 3.656
This compound + DOXLow Dose2.932.106 - 2.143
This compound + DOXMedium Dose1.971.459 - 1.676
This compound + DOXHigh Dose0.910.867 - 1.204

Data sourced from Janadri et al., 2022.[1]

The study also demonstrated that this compound pretreatment led to a significant, dose-dependent increase in the mRNA expression of the anti-apoptotic protein Bcl2 in H9c2 cells treated with doxorubicin.[1]

Inferred Biological Activities and Key Signaling Pathways

Based on the activities of structurally similar flavonoids, this compound is likely to exhibit a broader range of biological effects. The following sections outline these potential activities and the signaling pathways that may be involved.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, acting as free radical scavengers and modulators of endogenous antioxidant systems. This compound is described as a natural antioxidant.[1] The Nrf2-Keap1 signaling pathway is a critical regulator of the cellular antioxidant response.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Nrf2-Keap1 antioxidant response pathway.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Flavonoids often exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.

NFkB_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB dissociates from Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes binds to promoter Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Caption: NF-κB inflammatory signaling pathway.

3.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in cellular responses to external stressors and play a significant role in inflammation.

MAPK_Pathway Stress_Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK activates This compound This compound This compound->MAPKKK inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activate JNK->Transcription_Factors activate ERK->Transcription_Factors activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response leads to

Caption: MAPK inflammatory signaling pathway.

Anticancer Activity

Flavonoids are widely investigated for their anticancer properties, which are often mediated through the induction of apoptosis and inhibition of cell proliferation. The PI3K/Akt pathway is a key survival pathway that is often dysregulated in cancer.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds to PI3K PI3K Receptor->PI3K activates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: PI3K/Akt cell survival signaling pathway.

Detailed Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays.

Antioxidant Activity Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Use a suitable standard antioxidant (e.g., Ascorbic acid or Trolox) for comparison.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mearnsitrin_Sol This compound Solution (Serial Dilutions) Mix Mix this compound and DPPH Mearnsitrin_Sol->Mix DPPH_Sol DPPH Solution (0.1 mM in Methanol) DPPH_Sol->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

  • Procedure:

    • Prepare ABTS radical cation (ABTS•+) by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound.

    • Add 20 µL of each this compound dilution to a 96-well plate in triplicate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Use Trolox as a standard.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

4.2.1. Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

  • Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve.

    • Determine the concentration of nitrite and calculate the percentage of NO inhibition.

4.2.2. Cyclooxygenase (COX-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key inflammatory mediators. Inhibition is often measured by quantifying the production of prostaglandin E2 (PGE2).

  • Procedure:

    • Utilize a commercially available COX-2 inhibitor screening assay kit.

    • Prepare a reaction mixture containing human recombinant COX-2 enzyme, heme, and assay buffer.

    • Add various concentrations of this compound to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of PGE2 produced using an ELISA-based detection method provided in the kit.

    • Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Calculate the percentage of COX-2 inhibition and the IC50 value.

Anticancer Activity Assay

4.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound is a flavonoid with demonstrated potential to mitigate doxorubicin-induced cardiotoxicity, likely through its antioxidant and anti-apoptotic properties. While direct experimental evidence for its other biological activities is currently sparse, its chemical structure strongly suggests a broader therapeutic potential, including anti-inflammatory, and anticancer effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the systematic investigation of this compound's pharmacological profile.

Future research should focus on:

  • Quantitative assessment of this compound's antioxidant capacity using assays such as DPPH and ABTS.

  • In-depth evaluation of its anti-inflammatory effects in cellular and animal models, with a focus on its impact on the NF-κB and MAPK pathways.

  • Screening for anticancer activity against a panel of cancer cell lines and elucidation of the underlying mechanisms, including its effects on the PI3K/Akt pathway.

  • Neuroprotective studies to explore its potential in models of neurodegenerative diseases.

  • In vivo studies to determine its efficacy, bioavailability, and safety profile.

A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel natural product-based drug candidate.

References

Mearnsitrin: A Technical Guide to its Putative Antioxidant Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, a flavonoid glycoside, belongs to a class of plant secondary metabolites widely recognized for their antioxidant properties. While specific in-depth studies on the antioxidant mechanism of this compound are not extensively available in the public domain, its chemical structure as a flavonoid suggests it likely employs a multi-faceted approach to combat oxidative stress. This technical guide outlines the probable antioxidant mechanisms of action for this compound, based on the well-established activities of structurally similar flavonoids. It also provides detailed experimental protocols and conceptual diagrams to guide further research and drug development efforts.

The antioxidant capabilities of flavonoids like this compound are primarily attributed to three core mechanisms:

  • Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom or electron donation.

  • Metal Ion Chelation: Sequestration of transition metal ions that catalyze the formation of highly reactive free radicals.

  • Upregulation of Endogenous Antioxidant Defenses: Activation of the Nrf2 signaling pathway, leading to the increased expression of a suite of antioxidant and cytoprotective enzymes.

This guide will delve into each of these mechanisms, presenting the theoretical framework for this compound's activity and the experimental means to validate it.

Direct Radical Scavenging Activity

Flavonoids are excellent scavengers of free radicals due to the presence of hydroxyl groups on their aromatic rings. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The resulting flavonoid radical is relatively stable due to resonance delocalization, rendering it less reactive.

Quantitative Data Summary

Due to a lack of specific studies on this compound, quantitative data from direct radical scavenging assays are not available. The table below is a template for how such data would be presented. Efficacy is typically reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.

AssayThis compound IC50 (µM)Positive Control (e.g., Ascorbic Acid) IC50 (µM)
DPPHData not availableInsert value
ABTSData not availableInsert value
Superoxide Anion ScavengingData not availableInsert value
Hydroxyl Radical ScavengingData not availableInsert value
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate or cuvettes, add a specific volume of each this compound dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a control containing only the solvent and DPPH solution, and a blank for each sample concentration containing the sample and the solvent without DPPH.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, measured spectrophotometrically.

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound stock solution

    • Positive control

    • Phosphate-buffered saline (PBS) or ethanol

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate or cuvettes, add a small volume of each this compound dilution.

    • Add a larger volume of the diluted ABTS•+ solution to each well/cuvette and mix thoroughly.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value.

Visualization

G cluster_process Radical Scavenging Process This compound This compound (Flavonoid) Mearnsitrin_Radical This compound Radical (Resonance Stabilized) This compound->Mearnsitrin_Radical Donates H• or e- ROS Reactive Oxygen Species (ROS) e.g., •OH, O2•- Stable_Molecule Stable Molecule (Water, Oxygen) ROS->Stable_Molecule Accepts H• or e-

Caption: Direct radical scavenging by this compound.

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical (•OH). Flavonoids with specific structural features, such as ortho-dihydroxy groups (catechol moiety) in the B-ring or a 3-hydroxyl group in combination with a C4-keto group, can chelate these metal ions, rendering them redox-inactive.[1][2] this compound possesses hydroxyl groups that could potentially participate in metal chelation.

Quantitative Data Summary

Specific data on the metal chelating ability of this compound is not currently available. The table below serves as a template for presenting such data, typically as IC50 values or percentage of chelation at a specific concentration.

AssayThis compound IC50 (µM)Positive Control (e.g., EDTA) IC50 (µM)
Ferrous Ion (Fe²⁺) ChelationData not availableInsert value
Cupric Ion (Cu²⁺) ChelationData not availableInsert value
Experimental Protocol

This assay is based on the competition between the chelating agent and ferrozine for ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.

  • Reagents:

    • This compound stock solution

    • FeCl₂ solution (2 mM)

    • Ferrozine solution (5 mM)

    • Positive control (e.g., EDTA)

    • Methanol or water

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution.

    • To each concentration, add the FeCl₂ solution and mix.

    • Initiate the reaction by adding the ferrozine solution.

    • Shake vigorously and incubate at room temperature for 10 minutes.

    • Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

    • A control is prepared in the absence of the sample.

    • The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value.

Visualization

G This compound This compound Chelate This compound-Metal Complex (Redox Inactive) This compound->Chelate Metal Transition Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal->Chelate ROS_production Fenton/Haber-Weiss Reactions (•OH production) Metal->ROS_production catalyzes Chelate->ROS_production inhibits

Caption: Metal ion chelation by this compound.

Upregulation of Endogenous Antioxidant Defenses via Nrf2 Activation

A key indirect antioxidant mechanism of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes.

Key Target Genes of the Nrf2-ARE Pathway
  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the antioxidant bilirubin), iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes in the detoxification of superoxide radicals and hydrogen peroxide.

Quantitative Data Summary

Specific data on this compound's ability to induce antioxidant enzyme expression is not available. Research in this area would quantify the fold-change in gene or protein expression in response to this compound treatment.

Gene/ProteinFold Change in Expression (this compound vs. Control)
Nrf2 (nuclear)Data not available
HO-1Data not available
NQO1Data not available
GCLC/GCLMData not available
SODData not available
CATData not available
Experimental Protocols
  • Objective: To determine if this compound induces the translocation of Nrf2 to the nucleus and increases the expression of antioxidant proteins.

  • Procedure:

    • Culture appropriate cells (e.g., HepG2, HaCaT) and treat with various concentrations of this compound for a specified time.

    • For Nrf2 translocation, perform nuclear and cytoplasmic fractionation.

    • For total protein expression, lyse the cells to obtain total protein extracts.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, etc., and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to the loading control.

  • Objective: To measure the mRNA levels of Nrf2-target genes.

  • Procedure:

    • Treat cells with this compound as described above.

    • Isolate total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers for Nrf2, HO-1, NQO1, etc., and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Visualization

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Modifies Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_cyto Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Keap1->Keap1_Nrf2 Releases Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to AOE_genes Antioxidant Enzyme Genes (HO-1, NQO1, GCL, etc.) ARE->AOE_genes Activates Transcription Cytoprotection Cellular Protection Against Oxidative Stress AOE_genes->Cytoprotection Leads to

Caption: Nrf2 signaling pathway activation.

Conclusion

While direct experimental evidence for the antioxidant mechanisms of this compound is limited, its flavonoid structure strongly suggests a capacity to act through direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for the systematic investigation of this compound's antioxidant potential. Such research is crucial for substantiating its therapeutic promise and advancing its development as a novel agent for the prevention and treatment of oxidative stress-related diseases.

References

Mearnsitrin: A Technical Guide to its Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mearnsitrin, a flavonoid glycoside, belongs to a class of plant-derived polyphenols recognized for their diverse bioactive properties. While direct research on the anti-inflammatory effects of this compound is nascent, its structural similarity to well-studied flavonols, such as myricitrin and quercetin, strongly suggests its potential as a modulator of inflammatory pathways. This technical guide synthesizes the current understanding of flavonoid anti-inflammatory mechanisms and provides a comprehensive framework for the investigation of this compound. It outlines detailed experimental protocols, key signaling pathways, and data presentation structures to facilitate further research and development. The information presented herein is intended to serve as a foundational resource for scientists exploring this compound as a novel anti-inflammatory agent.

Introduction: The Inflammatory Cascade and the Promise of Flavonoids

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase-2, COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Flavonoids, a large class of polyphenolic compounds found in fruits, vegetables, and medicinal plants, have garnered significant attention for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of these key signaling pathways and the suppression of inflammatory mediator production. This compound (myricetin-4'-methyl ether-3-O-rhamnoside), while less studied, is structurally poised to exhibit similar activities. This guide provides the technical basis for exploring its anti-inflammatory potential.

Putative Mechanisms of Action: Targeting Key Inflammatory Pathways

Based on the established activities of structurally related flavonoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins. Flavonoids are known to inhibit this pathway at multiple points.

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response (Cytokine Production) AP1->Inflammation Activates This compound This compound This compound->MAPKK Inhibits This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits Experimental_Workflow Start Start: RAW 264.7 Cell Culture Pretreat Pre-treatment with this compound Start->Pretreat Stimulate Stimulation with LPS (1 µg/mL) Pretreat->Stimulate Supernatant Collect Supernatant (24h) Stimulate->Supernatant Cell_Lysate Collect Cell Lysate Stimulate->Cell_Lysate NO_Assay Nitric Oxide (NO) Production Assay Supernatant->NO_Assay ELISA Cytokine (TNF-α, IL-6) ELISA Supernatant->ELISA Western_Blot Western Blot Analysis Cell_Lysate->Western_Blot End End: Data Analysis NO_Assay->End ELISA->End COX_iNOS COX-2 & iNOS Expression Western_Blot->COX_iNOS NFkB_MAPK NF-κB & MAPK Pathway Proteins Western_Blot->NFkB_MAPK COX_iNOS->End NFkB_MAPK->End

Mearnsitrin: A Flavonoid with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Mearnsitrin, a flavonoid glycoside, and its derivatives are emerging as promising candidates for therapeutic development across a spectrum of diseases. This document provides a comprehensive technical overview of the current state of research into this compound and its closely related analogue, 7-O-methylthis compound. Drawing from preclinical data, this whitepaper details their potential applications in oncology, diabetes management, and inflammatory conditions. Key findings, including quantitative biological activity and elucidated mechanisms of action, are presented to support further investigation and drug development efforts. This guide summarizes available quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes critical signaling pathways and workflows using the DOT language for Graphviz.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities. This compound (myricetin-4'-methyl ether-3-O-rhamnoside), a member of this class, has garnered scientific interest for its potential health benefits. While research on this compound is still in its nascent stages, studies on its derivatives and structurally similar compounds suggest a promising therapeutic profile. This whitepaper consolidates the existing scientific literature to provide a detailed resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a glycoside of mearnsetin, which is an O-methylated flavonol. Its chemical structure confers specific physicochemical properties that influence its bioavailability and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₂O₁₂
Molecular Weight 478.4 g/mol
IUPAC Name 5,7-dihydroxy-2-(3,5-dihydroxy-4-methoxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chromen-4-one
InChI Key NAQNISJXKDSYJD-DHWIRCOFSA-N
Canonical SMILES C[C@H]1--INVALID-LINK--OC2=C(C(=O)C3=C(O2)C=C(C=C3O)O)C4=CC(=C(C(=C4)O)OC)O)O)O">C@@HO

Potential Therapeutic Applications

Preclinical studies have indicated several potential therapeutic avenues for this compound and its derivatives, primarily focusing on their anticancer, antidiabetic, and anti-inflammatory properties.

Anticancer Activity

The most significant quantitative data available pertains to the anticancer effects of 7-O-methylthis compound, a close derivative of this compound. In vitro studies have demonstrated its cytotoxic and pro-apoptotic effects on various cancer cell lines.

Table 2: Cytotoxic Activity of 7-O-Methylthis compound against Cancer Cell Lines [1]

Cell LineCancer TypeIC₅₀ (µg/mL)
HeLaCervical Cancer22
HEK-293Human Embryonic KidneySignificant Inhibition
H228Lung CancerSignificant Inhibition
H3122Lung CancerSignificant Inhibition
Vincristine Sulphate (Standard)-15

Note: Specific IC₅₀ values for HEK-293, H228, and H3122 were not provided in the source, but significant dose-dependent inhibition was reported.

The anticancer mechanism of 7-O-methylthis compound appears to be mediated through the induction of apoptosis[1]. This is a critical pathway for cancer therapy as it leads to programmed cell death, thereby eliminating malignant cells.

The induction of apoptosis by 7-O-methylthis compound likely involves the activation of key signaling cascades that lead to the execution of cell death. A simplified representation of this process is depicted below.

This compound 7-O-Methylthis compound Cell Cancer Cell This compound->Cell Enters Apoptosis Apoptosis Cell->Apoptosis Induces Caspases Caspase Activation Apoptosis->Caspases DNA_frag DNA Fragmentation Caspases->DNA_frag Cell_death Cell Death DNA_frag->Cell_death

Figure 1: Simplified workflow of apoptosis induction.

Antidiabetic Activity

The potential of this compound in managing diabetes has been explored through its ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia.

A study investigating the α-glucosidase inhibitory activity of several flavonoids, including this compound, was conducted. While this compound itself did not show inhibitory activity, other structurally related flavonoids demonstrated significant potential[2]. This suggests that minor structural modifications could potentially enhance this compound's antidiabetic properties.

Table 3: α-Glucosidase Inhibitory Activity of this compound and Related Flavonoids [2]

CompoundIC₅₀ (µM)
Mearnsetin15.4 ± 0.9
This compound Inactive
Kaempferol23.2 ± 1.5
Afzelin266 ± 11
Quercetin9.2 ± 0.5
Quercitrin11.8 ± 0.7
Myricetin10.5 ± 0.6
Naringenin18.3 ± 1.1
Acarbose (Standard)342 ± 15
Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Flavonoids are well-known for their potent anti-inflammatory and antioxidant properties. While specific quantitative data for this compound is limited, studies on the plant extracts from which it is isolated, such as Acacia mearnsii, have shown significant anti-inflammatory and antioxidant effects[3]. The anti-inflammatory mechanism of structurally similar flavonoids often involves the modulation of key signaling pathways like NF-κB and MAPK.

The NF-κB and MAPK signaling pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines. The inhibitory effect of flavonoids on these pathways is a key aspect of their anti-inflammatory action.

cluster_0 This compound Action cluster_1 Inflammatory Stimulus cluster_2 Signaling Cascade cluster_3 Cellular Response This compound This compound IKK IKK This compound->IKK Inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits LPS LPS LPS->IKK LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines upregulates MAPK->Cytokines upregulates

Figure 2: Inhibition of NF-κB and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further research.

Cytotoxicity and Apoptosis Assays for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HeLa, HEK-293, H228, or H3122 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of 7-O-methylthis compound (e.g., 7.81-250 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vincristine Sulphate).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

This triple staining method allows for the visualization and quantification of apoptotic cells.

  • Cell Treatment: Treat HeLa cells with the IC₅₀ concentration of 7-O-methylthis compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin-V FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • DAPI Staining: Add DAPI solution to stain the nucleus.

  • Microscopy: Observe the cells under a fluorescence microscope. Live cells will show no staining, early apoptotic cells will be Annexin-V FITC positive, late apoptotic/necrotic cells will be both Annexin-V FITC and PI positive, and DAPI will stain the condensed or fragmented nuclei of apoptotic cells.

α-Glucosidase Inhibition Assay for Antidiabetic Activity

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of different concentrations of this compound (or other test compounds) with 100 µL of 0.1 M phosphate buffer (pH 6.9) containing α-glucosidase enzyme (1.0 U/mL).

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPPG) solution in 0.1 M phosphate buffer (pH 6.9).

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 405 nm. Acarbose is used as a standard inhibitor.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

General Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the biological activity of a compound like this compound.

cluster_0 Screening Phase cluster_1 Mechanism of Action cluster_2 In vivo Validation cluster_3 Preclinical Development Compound This compound In_vitro In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Compound->In_vitro Signaling Signaling Pathway Analysis (Western Blot, Immunofluorescence) In_vitro->Signaling Gene_Expression Gene Expression Analysis (qPCR, Microarray) Signaling->Gene_Expression Animal_model Animal Models of Disease Gene_Expression->Animal_model Toxicity Toxicology Studies Animal_model->Toxicity Lead_opt Lead Optimization Toxicity->Lead_opt PK_PD Pharmacokinetics & Pharmacodynamics Lead_opt->PK_PD

Figure 3: General experimental workflow.

Conclusion and Future Directions

This compound and its derivatives, particularly 7-O-methylthis compound, exhibit promising therapeutic potential, especially in the field of oncology. The available data strongly supports further investigation into their anticancer properties, with a focus on elucidating the precise molecular targets and signaling pathways involved in apoptosis induction. While the antidiabetic potential of this compound itself appears limited based on current α-glucosidase inhibition data, the activity of related flavonoids suggests that structural modifications could yield more potent inhibitors.

Future research should prioritize:

  • Comprehensive in vitro screening: Evaluating the antioxidant, anti-inflammatory, and a broader range of anticancer activities of pure this compound to obtain specific quantitative data.

  • Mechanism of action studies: Delving deeper into the signaling pathways modulated by this compound and 7-O-methylthis compound, including NF-κB, MAPK, PI3K/Akt, and Nrf2 pathways, using techniques such as Western blotting, immunofluorescence, and gene expression analysis.

  • In vivo studies: Validating the in vitro findings in relevant animal models of cancer, diabetes, and inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activities and to optimize its therapeutic potential.

The foundation of knowledge presented in this whitepaper provides a solid starting point for the scientific community to unlock the full therapeutic potential of this compound and its related compounds. Continued research in this area holds the promise of developing novel and effective treatments for a range of human diseases.

References

In Vitro Bioactivity of Mearnsitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, an O-methylated flavonol, has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring phenolic compound, it belongs to a class of molecules renowned for their diverse biological activities. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound and its derivatives, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a structured summary of key findings, detailed experimental methodologies where available, and visual representations of associated molecular pathways and workflows.

Anticancer Activity

Recent in vitro studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. These investigations primarily focus on the induction of apoptosis as a key mechanism of action.

Quantitative Data: Cytotoxicity

The cytotoxic effects of 7-O-methylthis compound (7-OM), a derivative of this compound, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µg/mL)StandardIC50 (µg/mL) of StandardReference
7-O-methylthis compound (7-OM)HeLa (Cervical Cancer)22Vincristine Sulphate15[1]
7-O-methylthis compound (7-OM)HEK-293 (Human Embryonic Kidney)Not specified, but showed significant dose-dependent inhibitionVincristine SulphateNot specified[1]
7-O-methylthis compound (7-OM)H228 (Lung Cancer)Not specified, but showed significant dose-dependent inhibitionVincristine SulphateNot specified[1]
7-O-methylthis compound (7-OM)H3122 (Lung Cancer)Not specified, but showed significant dose-dependent inhibitionVincristine SulphateNot specified[1]
Experimental Protocols

1.2.1. Cell Viability Assay (MTT Assay)

The cytotoxicity of 7-O-methylthis compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

  • Cell Lines: HeLa, HEK-293, H228, and H3122 cells.

  • Treatment: Cells were treated with different concentrations of 7-O-methylthis compound (ranging from 7.81 to 250 µg/mL).

  • Incubation: The duration of the incubation was not specified in the available literature.

  • Procedure: The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The absorbance of this colored solution is quantified by a spectrophotometer, and the results are used to determine the percentage of viable cells relative to an untreated control.

1.2.2. Apoptosis Detection

The induction of apoptosis in HeLa cells by 7-O-methylthis compound was evaluated using fluorescence microscopy with DAPI, Annexin-V FITC, and Propidium Iodide (PI) triple staining.[1]

  • DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify condensed or fragmented nuclei characteristic of apoptosis.

  • Annexin-V FITC Staining: Annexin-V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. FITC (fluorescein isothiocyanate) is a fluorescent tag.

  • Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells.

Visualization of Experimental Workflow and Apoptotic Pathway

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_results Results HeLa HeLa Cells Treatment Treat with 7-O-methylthis compound (7.81-250 µg/mL) HeLa->Treatment HEK293 HEK-293 Cells HEK293->Treatment H228 H228 Cells H228->Treatment H3122 H3122 Cells H3122->Treatment MTT MTT Assay for Cell Viability Treatment->MTT Fluorescence Fluorescence Microscopy (DAPI, Annexin-V, PI) Treatment->Fluorescence IC50 Determine IC50 MTT->IC50 Apoptosis Detect Apoptosis Fluorescence->Apoptosis

Caption: Workflow for in vitro anticancer activity assessment of 7-O-methylthis compound.

apoptosis_pathway This compound 7-O-methylthis compound Cell HeLa Cancer Cell This compound->Cell treatment ApoptosisInduction Induction of Apoptosis Cell->ApoptosisInduction CellDeath Cell Death ApoptosisInduction->CellDeath

Caption: Simplified logical pathway of this compound-induced apoptosis.

Cardioprotective Effects

In the context of chemotherapy-induced cardiotoxicity, this compound has been investigated for its potential to mitigate the adverse effects of drugs like doxorubicin (DOX).

Quantitative Data: Gene Expression

The effect of this compound on the expression of the anti-apoptotic gene Bcl-2 in doxorubicin-treated H9c2 cardiomyoblast cells was quantified using RT-PCR.

TreatmentBcl2 mRNA Expression (Fold Change)Reference
Cell Control1.00 ± 0.021[2]
DOX0.82 ± 0.035[2]
DOX + this compound (5 µM)1.08 ± 0.032[2]
DOX + this compound (10 µM)Not specified, but significant[2]
Experimental Protocols

2.2.1. Cell Culture and Treatment

  • Cell Line: Rat heart cell line H9c2 was used.[2]

  • Treatment: Cells were pre-treated with this compound at subtoxic concentrations followed by exposure to doxorubicin.[2] A one-hour exposure to different concentrations of this compound alone was found to have no cytotoxic effect.[2]

2.2.2. Gene Expression Analysis (RT-PCR)

  • Method: Reverse transcription-polymerase chain reaction (RT-PCR) was employed to analyze the mRNA gene expression of Bcl2.[2]

  • Procedure: Total RNA is extracted from the treated cells, reverse transcribed into complementary DNA (cDNA), and then the specific gene of interest (Bcl2) is amplified using PCR. The relative expression levels are then quantified.

Visualization of Cardioprotective Mechanism

cardioprotective_pathway Doxorubicin Doxorubicin (DOX) H9c2 H9c2 Cardiomyoblast Cells Doxorubicin->H9c2 induces Apoptosis Cardiomyocyte Apoptosis H9c2->Apoptosis This compound This compound This compound->H9c2 pre-treatment Bcl2 Bcl2 Gene Expression This compound->Bcl2 increases Bcl2->Apoptosis inhibits antioxidant_workflow cluster_preparation Sample Preparation cluster_assays Radical Scavenging Assays cluster_measurement Measurement cluster_analysis Data Analysis Sample Myricitrin Solution (various concentrations) DPPH DPPH Assay Sample->DPPH NO NO Assay Sample->NO H2O2 H2O2 Assay Sample->H2O2 Spectro Spectrophotometry DPPH->Spectro NO->Spectro H2O2->Spectro IC50 Calculate IC50 Spectro->IC50 anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) Cell Macrophage (e.g., RAW 264.7) LPS->Cell stimulates NFkB NF-κB Pathway Cell->NFkB activates MAPK MAPK Pathway Cell->MAPK activates ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) NFkB->ProInflammatory induces expression of MAPK->ProInflammatory induces expression of This compound This compound This compound->NFkB inhibits This compound->MAPK inhibits

References

Mearnsitrin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Mearnsitrin, a flavonoid glycoside with the chemical formula C22H22O12, has garnered increasing interest within the scientific community for its potential therapeutic applications.[1] First identified in members of the plant kingdom, this natural compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data is presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound and related flavonoid compounds.

Introduction and Discovery

This compound, chemically known as Myricetin 4'-methyl ether-3-O-rhamnoside, is a naturally occurring flavonoid.[2] Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their significant biological activities.[3] this compound has been identified in various plant species, including Acacia mearnsii (black wattle), Syzygium samarangense (Java apple), and Sageretia theezans.[1][4] Its discovery is rooted in the broader exploration of phytochemicals from these plants, which have been used in traditional medicine for various purposes. Early investigations into the chemical constituents of these plants led to the isolation and characterization of this compound, distinguishing it as a unique glycoside of myricetin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and application. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H22O12[1][2][4]
Molecular Weight 478.4 g/mol [1][4]
CAS Number 30484-88-9[2][4]
Appearance Yellow crystalline powder[2]
Solubility Slightly soluble in water[2]
Purity (commercially available) ≥95% (LC/MS-ELSD)[1]

Isolation and Purification Protocols

The isolation of this compound from its natural sources involves a multi-step process designed to extract and purify the compound from a complex plant matrix. The following protocol is a detailed methodology adapted from studies on the separation of flavonoids from Acacia mearnsii leaves.[3]

Ultrasound-Assisted Extraction
  • Sample Preparation: Air-dry and grind the plant material (e.g., Acacia mearnsii leaves) to a fine powder.

  • Extraction: Mix the ground plant material with an 80% aqueous methanol solution.

  • Ultrasonication: Subject the mixture to ultrasonic extraction. This process enhances the extraction efficiency by disrupting cell walls.

  • Filtration and Concentration: Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under reduced pressure to obtain the crude extract.

Solvent Partitioning
  • Fractionation: Sequentially partition the crude methanolic extract with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.

  • Selection of Bioactive Fraction: The ethyl acetate fraction typically exhibits the highest flavonoid content and biological activity and is therefore selected for further purification.[3]

Chromatographic Purification
  • Macroporous Adsorbent Resin Chromatography:

    • Load the ethyl acetate fraction onto a macroporous adsorbent resin column (e.g., AB-8).

    • Wash the column with distilled water to remove impurities.

    • Elute the flavonoids with an appropriate solvent, such as ethanol.

  • Sephadex Column Chromatography:

    • Further separate the flavonoid-rich fraction using a Sephadex LH-20 column.

    • Elute with methanol to separate compounds based on their molecular size.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Perform the final purification step using preparative RP-HPLC on a C18 column.

    • Use a gradient elution system with a mobile phase consisting of acetonitrile and water (acidified with formic acid) to isolate this compound with high purity.

Experimental Workflow for this compound Isolation

G start Dried & Ground Plant Material extraction Ultrasound-Assisted Extraction (80% Methanol) start->extraction partitioning Solvent Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate) extraction->partitioning macroporous Macroporous Resin Chromatography partitioning->macroporous Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography macroporous->sephadex hplc Preparative RP-HPLC sephadex->hplc end Pure this compound hplc->end

A flowchart illustrating the key stages in the isolation and purification of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, primarily antioxidant, anti-inflammatory, and neuroprotective properties.[1] While specific quantitative data for this compound is limited, the activities of its aglycone, myricetin, and structurally similar flavonoids provide valuable insights into its potential mechanisms of action.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. A computational study on a this compound isomer, myricetin 4'-O-α-L-rhamnopyranoside, suggested that its antioxidant potential is comparable to that of myricetin, a potent antioxidant. This suggests that this compound likely exhibits significant antioxidant activity.

Table of Antioxidant Activity Data for Related Compounds

CompoundAssayIC50 / ActivityReference
MyricetinDPPH Radical ScavengingPotent activity reported
MyricetinABTS Radical ScavengingPotent activity reported
Myricetin 4'-O-α-L-rhamnopyranosideComputational (BDE)Antioxidant potential comparable to myricetin
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including myricetin, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. It is plausible that this compound shares these properties.

Potential Anti-inflammatory Mechanisms of this compound (Inferred from Myricetin)

  • Inhibition of Pro-inflammatory Enzymes: Potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Reduction of Pro-inflammatory Cytokines: Potential to decrease the production of cytokines such as TNF-α, IL-6, and IL-1β.

  • Modulation of Inflammatory Signaling Pathways: Likely interacts with pathways such as NF-κB.

Neuroprotective Effects

Emerging evidence suggests that certain flavonoids possess neuroprotective properties, making them potential candidates for the development of therapies for neurodegenerative diseases. While direct studies on this compound are scarce, its antioxidant and anti-inflammatory properties suggest a potential role in neuroprotection.

Potential Neuroprotective Mechanisms of this compound

  • Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS) in neuronal cells.

  • Modulation of Neuroinflammation: Inhibition of inflammatory processes in the brain.

  • Interaction with Neuronal Signaling Pathways: Potential to influence pathways involved in neuronal survival and apoptosis.

Signaling Pathway Modulation

The biological activities of flavonoids are often mediated through their interaction with intracellular signaling pathways. Based on studies of structurally related compounds, this compound is likely to modulate the NF-κB and Nrf2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids like myricetin have been shown to inhibit NF-κB activation.

Proposed NF-κB Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IκB Kinase (IKK) stimuli->ikb_kinase This compound This compound This compound->ikb_kinase Inhibition ikb IκB ikb_kinase->ikb Phosphorylation nfkb NF-κB proteasome Proteasome ikb->proteasome Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription inflammation Inflammation transcription->inflammation

Proposed mechanism of NF-κB pathway inhibition by this compound.
Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes. Many flavonoids are known to activate this protective pathway.

Proposed Nrf2 Activation by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 This compound This compound This compound->keap1 Activation nrf2 Nrf2 proteasome Proteasome nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are transcription Transcription of Antioxidant Genes are->transcription antioxidant_response Antioxidant & Cytoprotective Response transcription->antioxidant_response

Proposed mechanism of Nrf2 pathway activation by this compound.

Conclusion and Future Directions

This compound is a promising natural flavonoid with a range of potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and neuroprotective properties. While the history of its discovery and the protocols for its isolation are well-documented, there is a clear need for further research to quantify its biological activities and to elucidate the precise molecular mechanisms through which it exerts its effects. Future studies should focus on obtaining specific quantitative data (e.g., IC50 values) for this compound in various biological assays and on confirming its modulatory effects on key signaling pathways such as NF-κB and Nrf2 through in vitro and in vivo experiments. Such research will be crucial in unlocking the full therapeutic potential of this intriguing natural compound for the development of novel pharmaceuticals.

References

Spectroscopic and Mechanistic Insights into Mearnsitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, a flavonoid glycoside, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it shares a core structure known for its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its potential signaling pathway interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Aglycone
2158.4-
3136.3-
4179.6-
5163.1-
699.86.21 (d, J = 1.8)
7165.8-
894.76.37 (d, J = 1.8)
9159.4-
10105.8-
1'121.9-
2', 6'109.56.87 (s)
3', 5'146.8-
4'137.8-
4'-OCH₃60.93.88 (s)
Rhamnose Moiety
1''103.65.31 (d, J = 1.2)
2''71.94.23 (m)
3''72.03.33-3.75 (m)
4''73.33.33-3.75 (m)
5''71.83.33-3.75 (m)
6''17.70.95 (d, J = 5.4)
Mass Spectrometry Data

This compound has a molecular formula of C₂₂H₂₂O₁₂ and a molecular weight of 478.4 g/mol .[1] Electrospray ionization mass spectrometry (ESI-MS) is a key technique for its identification.

Table 2: ESI-MS Fragmentation Data for this compound

IonObserved m/z
[M+H]⁺479.1184
[M+Na]⁺501.1240
[M-146+H]⁺333.0818

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for NMR and LC-MS analysis of flavonoids like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), in a clean vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is adequate for the instrument.

  • Instrument Parameters (Example for a 600 MHz Spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 600 MHz

      • Pulse Program: Standard single-pulse experiment (e.g., zg30)

      • Number of Scans: 16-64 (dependent on sample concentration)

      • Relaxation Delay: 1-2 seconds

      • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)

    • ¹³C NMR:

      • Spectrometer Frequency: 150 MHz

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay: 2 seconds

      • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CD₃OD at δH 3.31 and δC 49.0).

LC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working solutions for analysis.

    • Filter the solutions through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 5% B, increase to 95% B over a set time, hold for a few minutes, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions (Example for ESI-QTOF):

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for flavonoids.[1]

    • Instrument: A Quadrupole Time-of-Flight (QTOF) mass spectrometer (e.g., Agilent 6530 Q-TOF).[1]

    • Capillary Voltage: 3500-4000 V.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Collision Energy: For MS/MS experiments, collision energies can be varied (e.g., 20 V and 40 V) to induce fragmentation and obtain structural information.[1]

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the mass spectra and chromatograms.

    • Identify the precursor ion ([M+H]⁺) and its characteristic fragment ions.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid suggests potential interactions with pathways commonly affected by this class of compounds. Flavonoids are well-documented to exert their biological effects through various mechanisms, including the modulation of inflammatory and antioxidant signaling pathways.

A plausible mechanism of action for this compound involves the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , a critical regulator of cellular antioxidant responses.

Mearnsitrin_Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1 Keap1 This compound->Keap1 May Inhibit ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Proposed mechanism of this compound's antioxidant activity via the Nrf2 signaling pathway.

In this proposed pathway, under conditions of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex. This compound, like other flavonoids, may also promote this dissociation. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes. This leads to the upregulation of these enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), ultimately resulting in enhanced cellular protection against oxidative damage.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound, offering both quantitative data and detailed experimental protocols for its analysis. While direct evidence for its specific signaling pathway interactions is still emerging, the presented hypothesis on its role in the Nrf2 pathway provides a strong foundation for future research. The information contained herein is intended to facilitate further investigation into the therapeutic potential of this compound and to support the efforts of researchers and professionals in the fields of natural product science and drug development.

References

Methodological & Application

Application Notes and Protocols for Mearnsitrin Extraction from Acacia mearnsii Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acacia mearnsii, commonly known as black wattle, is a fast-growing perennial tree native to southeastern Australia and is now cultivated worldwide.[1][2] While traditionally used for its high-quality tannins from the bark for leather production and wood adhesives, the leaves of A. mearnsii are often considered a waste product.[1][3][4] However, these leaves are a rich source of various bioactive flavonoids, including myricitrin and mearnsitrin (myricetin-4'-methyl ether-3-O-rhamnoside).[1][5] this compound, a flavonoid glycoside, has garnered interest for its potential biological activities, which are believed to include antioxidant and anti-inflammatory properties.[6][7]

These application notes provide detailed protocols for the extraction and purification of this compound and other related flavonoids from the leaves of Acacia mearnsii. The methodologies are designed for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Extraction and Purification Workflow

The overall process for isolating this compound from Acacia mearnsii leaves involves an initial extraction step, followed by a series of purification steps to isolate the target compound.

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_prepurification Pre-purification cluster_purification Chromatographic Purification cluster_end Final Product A Acacia mearnsii Leaves B Air-Drying and Grinding A->B C Ultrasound-Assisted Extraction (80% Aqueous Methanol) B->C D Filtration and Concentration C->D E Solvent Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate) D->E F Macroporous Adsorbent Resin Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative RP-HPLC G->H I Purified this compound H->I

Caption: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol is based on the method described by Wu et al. (2023) for the extraction of flavonoids from A. mearnsii leaves.[1] Ultrasound-assisted extraction is a green technique that enhances extraction efficiency by using acoustic cavitation to break down cell walls, which improves solvent penetration and accelerates the release of target compounds.[8][9]

Materials and Reagents:

  • Air-dried and ground Acacia mearnsii leaves (40-80 mesh)

  • Methanol (analytical grade)

  • Deionized water

  • Ultrasonic cleaner/bath

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Mix 1 kg of powdered A. mearnsii leaves with 40 L of 80% (v/v) aqueous methanol solution.[1][2]

  • Place the mixture in an ultrasonic cleaner and perform the extraction under the following conditions:

    • Temperature: 60 °C[1][2]

    • Time: 75 minutes[1][2]

  • After the first extraction, filter the solution to separate the leaf residue.

  • Repeat the extraction process (steps 1-2) on the residue one more time to maximize the yield.[1]

  • Combine the filtrates from both extractions.

  • Concentrate the combined solution using a rotary evaporator at 50 °C to remove the methanol.[2]

  • Lyophilize (freeze-dry) the concentrated aqueous solution to obtain the crude extract.[2]

Protocol 2: Purification of this compound

This multi-step purification protocol is designed to separate flavonoids from the crude extract.

Part A: Solvent Partitioning

This step separates compounds based on their polarity.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Petroleum ether

  • Dichloromethane

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve 20 g of the crude extract in 500 mL of deionized water.[2]

  • Perform sequential liquid-liquid partitioning with the following solvents:

    • Petroleum ether

    • Dichloromethane

    • Ethyl acetate

  • Collect the ethyl acetate fraction, which will contain the flavonoids of interest, and concentrate it for the next step.

Part B: Macroporous Adsorbent Resin Column Chromatography

This step further fractionates the ethyl acetate extract.

Materials and Reagents:

  • Concentrated ethyl acetate fraction

  • AB-8 macroporous adsorbent resin

  • Ethanol

  • Deionized water

Procedure:

  • Pack a column (e.g., 4 cm × 20 cm) with AB-8 macroporous adsorbent resin.

  • Dissolve the ethyl acetate fraction and load it onto the column.

  • Elute the column with a stepwise gradient of ethanol in deionized water.

  • Collect the fractions and monitor the flavonoid content. Fractions with high flavonoid content are pooled for the next purification step.[1]

Part C: Sephadex LH-20 Column Chromatography

Sephadex LH-20 separates compounds based on a combination of molecular filtration and adsorption chromatography.[1]

Materials and Reagents:

  • Pooled flavonoid-rich fractions from Part B

  • Sephadex LH-20 dextran resin

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Pack a column (e.g., 4 cm × 20 cm) with Sephadex LH-20 resin.[1]

  • Load the concentrated flavonoid-rich sample onto the column.

  • Elute the column with a sequence of mobile phases: deionized water, 20% methanol, 40% methanol, 100% methanol, and 60% acetone.[1]

  • Monitor the eluate using a UV-Vis detector at 255 nm and 357 nm.[1]

  • Collect and combine fractions containing the target compounds based on the chromatogram.

Part D: Preparative Reverse-Phase HPLC (RP-HPLC)

The final purification step to obtain high-purity this compound.

Materials and Reagents:

  • Fractions from Part C containing the target compound

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water (HPLC grade)

Procedure:

  • Use a preparative RP-HPLC system with a C18 column.

  • The mobile phase typically consists of 0.1% formic acid in water (Phase A) and acetonitrile (Phase B).[2]

  • Develop a suitable gradient elution method to separate the target compound. An example gradient is:

    • 0–15 min, 15–30% B

    • 15–25 min, 30–70% B

    • 25–30 min, 70–15% B[2]

  • Monitor the separation at an appropriate wavelength (e.g., 255 nm) and collect the peak corresponding to this compound.[2]

  • Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR).[1][10]

Data Presentation

The following tables summarize representative yields and purity at different stages of the extraction and purification process, based on data for flavonoids extracted from A. mearnsii leaves.[1]

Table 1: Extraction and Purification Yields

StepProductYield from Dry LeavesTotal Flavonoid Content
Protocol 1Crude Extract15.58%68.7 ± 1.3 mg/g
Protocol 2AEthyl Acetate Fraction--
Protocol 2BFr4 (Macroporous Resin)-129.1 mg/g
Protocol 2DPurified Myricitrin*0.11% (7.3 mg/g of crude extract)98.4% Purity

*Note: Data for myricitrin is presented as a representative flavonoid from the same source. Yields for this compound may vary.

Potential Signaling Pathway

Flavonoids like this compound are known for their antioxidant and anti-inflammatory activities.[6][11] A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes. While the specific interaction of this compound with this pathway requires further investigation, it represents a plausible mechanism for its observed biological effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3 Keap1->Cul3 Association Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin This compound This compound (Oxidative Stress) This compound->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Expression

Caption: Proposed Nrf2-Keap1 signaling pathway for antioxidant response.

References

Application Note: Ultrasound-Assisted Extraction of Mearnsitrin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mearnsitrin, a flavonoid glycoside, is a natural compound with significant therapeutic potential. This document provides a detailed protocol for the efficient extraction of this compound from plant sources using Ultrasound-Assisted Extraction (UAE). UAE is a green technology that enhances extraction yield and reduces processing time and solvent consumption compared to conventional methods.[1] This application note outlines the optimized parameters for UAE, a step-by-step experimental protocol, and discusses the role of this compound in modulating cellular signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (Myricetin 4'-methyl ether-3-O-rhamnoside) is a flavonoid found in various plants, including Acacia mearnsii, Syzygium samarangense, and Myrsine africana.[2][3] As a member of the flavonol class, it possesses a range of biological activities, including antioxidant and anti-inflammatory properties. The therapeutic potential of flavonoids is often linked to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.[4][5] Efficiently extracting this compound is a critical first step for its study and potential therapeutic application.

Ultrasound-Assisted Extraction (UAE) has emerged as a powerful and environmentally friendly technique for isolating bioactive compounds from plant matrices.[1] The method utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near cell walls generates microjets and shockwaves that disrupt the plant tissue, enhancing solvent penetration and accelerating the mass transfer of target compounds into the solvent.[1][6] This leads to higher extraction yields in shorter times and often at lower temperatures, which helps to preserve thermolabile compounds.[1]

Optimized Parameters for Ultrasound-Assisted Extraction

The efficiency of UAE is dependent on several key parameters. While specific optimization for this compound is not extensively published, data from the extraction of similar flavonoids provide a strong basis for establishing an effective protocol.[7][8][9][10][11] The following table summarizes optimized conditions derived from studies on flavonoid extraction from various plant sources.

Table 1: Optimized Parameters for Ultrasound-Assisted Flavonoid Extraction

Parameter Optimized Range Rationale
Solvent 50-75% Ethanol in Water Balances polarity for flavonoid solubility and efficient acoustic cavitation.[7][10]
Temperature 50 - 70 °C Increases solubility and diffusion rate. Temperatures above this may degrade the compound.[7][8][11]
Time 30 - 60 min Provides sufficient time for cell wall disruption and mass transfer without compound degradation.[7][8][11]
Ultrasonic Power 250 - 400 W Higher power increases cavitation intensity, but excessive power can degrade flavonoids.[8][10][11]

| Solid-to-Liquid Ratio | 1:30 - 1:60 g/mL | A higher ratio enhances the concentration gradient, improving diffusion and extraction yield.[7][10][11] |

Detailed Experimental Protocol

This protocol describes the UAE of this compound from a dried plant source (e.g., Acacia mearnsii leaves).

3.1. Materials and Reagents

  • Dried and powdered plant material

  • Ethanol (Analytical Grade)

  • Deionized Water

  • This compound standard (≥95% purity)[12]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid)

  • Syringe filters (0.45 µm)

3.2. Equipment

  • Ultrasonic bath or probe system with temperature and power control

  • Analytical balance

  • Grinder or mill

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or DAD detector

  • Centrifuge

3.3. Sample Preparation

  • Obtain high-quality plant material.

  • Dry the material at 40-50°C to a constant weight to prevent enzymatic degradation.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

3.4. Ultrasound-Assisted Extraction Procedure

  • Weigh 10 g of the powdered plant material and place it into a 500 mL beaker.

  • Add 400 mL of 60% ethanol (1:40 solid-to-liquid ratio).

  • Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.

  • Set the UAE parameters:

    • Temperature: 60°C

    • Time: 50 minutes

    • Ultrasonic Power/Frequency: 300 W / 40 kHz

  • Begin sonication. If using a probe, place it approximately 2 cm below the solvent surface.

  • After extraction, cool the mixture to room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes to separate the solid residue.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtered extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

  • Lyophilize the remaining aqueous solution to obtain a dry powder extract.

3.5. Quantification by HPLC

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dry powder extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • HPLC Conditions (Example):

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~350 nm

    • Injection Volume: 20 µL

  • Identify the this compound peak by comparing the retention time with the standard. Quantify the amount based on the standard calibration curve.

Visualization of Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the complete workflow for the ultrasound-assisted extraction and analysis of this compound.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Start Plant Material Drying Drying (40-50°C) Start->Drying Grinding Grinding (40-60 mesh) Drying->Grinding UAE Sonication Solvent: 60% EtOH Temp: 60°C Time: 50 min Power: 300W Grinding->UAE Filtration Filtration & Centrifugation UAE->Filtration Concentration Rotary Evaporation Filtration->Concentration Lyophilization Lyophilization (Dry Extract) Concentration->Lyophilization Analysis HPLC Quantification Lyophilization->Analysis End This compound Yield Analysis->End

Caption: Workflow for this compound UAE and analysis.

4.2. This compound's Potential Anti-Inflammatory Signaling Pathway

Flavonoids like this compound often exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli, such as Lipopolysaccharide (LPS), typically activate this pathway, leading to the production of inflammatory cytokines. This compound can potentially intervene at key points to suppress this response.[4][5][13]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Gene Transcription IkB_NFkB->NFkB Releases

Caption: this compound's potential inhibition of the NF-κB pathway.

Conclusion

Ultrasound-assisted extraction is a superior method for the isolation of this compound from plant sources, offering high efficiency, reduced extraction times, and lower solvent use. The protocol and parameters provided herein serve as a robust starting point for researchers. The potential of this compound to modulate inflammatory pathways like NF-κB underscores its importance as a lead compound for the development of new therapeutic agents. Further research into its precise mechanisms of action is warranted.

References

Application Notes and Protocols for the Purification of Mearnsitrin by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, a flavonoid glycoside with the molecular formula C22H22O12, is a natural compound found in various plant species, including Acacia mearnsii and Syzygium samarangense.[1] As a member of the flavonoid class, this compound exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2] Its potential therapeutic benefits necessitate efficient and scalable purification methods to obtain high-purity material for research and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of flavonoids from plant extracts.

This document provides detailed application notes and protocols for the purification of this compound using column chromatography, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Purification of Flavonoids from Acacia mearnsii

The following table summarizes representative quantitative data from the multi-step purification of flavonoids from the crude extract of Acacia mearnsii leaves, a known source of this compound. This data, adapted from a study on the closely related flavonoid myricitrin, illustrates the progressive increase in purity and the corresponding yields at different stages of purification.[3]

Purification StepFractionYield (mg/g of crude extract)Purity (%)
Macroporous Resin ChromatographyFr312.56Not Reported
Fr463.63Not Reported
Sephadex LH-20 ChromatographyBFr321.7551.8
Preparative RP-HPLCW1 (Myricetin-3-O-glucoside)1.8>95
W3 (Myricitrin)7.398.4

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Acacia mearnsii leaves)

  • 80% aqueous methanol (MeOH)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Combine the dried and powdered plant material with 80% aqueous methanol in a suitable flask. A common ratio is 1:10 to 1:20 (w/v).

  • Extract the plant material using a suitable method such as maceration, sonication, or Soxhlet extraction. For sonication, a typical procedure involves extracting at 60°C for 75 minutes, repeated twice.[4]

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Chloroform (CHCl3), Methanol (MeOH), Water (H2O)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Fraction collector or collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol.

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully apply the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for flavonoids is a mixture of chloroform, methanol, and water.[5]

    • A suggested starting mobile phase is CHCl3:MeOH:H2O in a ratio of 70:30:1 (v/v).[5]

    • The polarity can be gradually increased by increasing the proportion of methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Purification of this compound by Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is particularly effective for the separation of flavonoids.[6]

Materials and Reagents:

  • Partially purified this compound fraction (e.g., from silica gel chromatography)

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol (MeOH) or methanol-water mixtures

  • Fraction collector or collection tubes

Procedure:

  • Column Packing:

    • Swell the Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol) for several hours before packing.

    • Pour the swollen gel slurry into the column and allow it to pack under gravity.

  • Sample Loading:

    • Dissolve the this compound-containing fraction in a small volume of the mobile phase.

    • Carefully apply the sample to the top of the packed Sephadex LH-20 column.

  • Elution:

    • Elute the column with the mobile phase. Pure methanol is a commonly used eluent for flavonoids on Sephadex LH-20.[1] Mixtures of methanol and water can also be employed.[6]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of this compound using TLC or HPLC.

    • Combine the fractions containing the pure compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Acacia mearnsii leaves) extraction Solvent Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex fractions Fraction Collection & Analysis (TLC/HPLC) sephadex->fractions purified_this compound Purified this compound fractions->purified_this compound

Caption: Workflow for the extraction and purification of this compound.

This compound's Potential Role in the Nrf2 Antioxidant Signaling Pathway

G cluster_cell Cellular Environment This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound's modulation of the Nrf2 antioxidant pathway.

References

Application Note: Quantification of Mearnsitrin using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method for the quantification of Mearnsitrin, a flavonoid glycoside, is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document provides a detailed application note and protocol for a robust and reliable quantification of this compound in various sample matrices.

Introduction

This compound (myricetin-4'-methyl ether-3-O-rhamnoside) is a flavonoid found in several plant species, including Acacia mearnsii.[1] It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the quantification of flavonoids due to its sensitivity, specificity, and reproducibility.[2][3][4][5][6] This application note describes a validated HPLC-UV method for the determination of this compound.

Analytical Method

The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution system.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 15-30% B; 15-25 min, 30-70% B; 25-30 min, 70-15% B[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 357 nm[1]

Method Validation Summary

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Example for Plant Extract)

  • Extraction: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.[1]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject 10 µL of each working standard solution to construct a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., Extraction, Filtration) hplc_system HPLC System (C18 Column, Gradient Elution) sample_prep->hplc_system standard_prep Standard Solution Preparation standard_prep->hplc_system uv_detector UV Detector (357 nm) hplc_system->uv_detector Separation chromatogram Chromatogram Acquisition uv_detector->chromatogram Detection quantification Quantification (Calibration Curve) chromatogram->quantification Peak Integration

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_validation_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation quant_analysis Quantitative Analysis validation->quant_analysis linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ

Caption: Logical flow from method development to quantitative analysis.

References

Mearnsitrin: Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Mearnsitrin and its Potential Anti-Inflammatory Action

This compound is a flavonoid glycoside that has been investigated for a variety of biological activities. Flavonoids, as a class of polyphenolic compounds, are widely recognized for their antioxidant and anti-inflammatory properties. The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. It is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of the inflammatory response.

Key Cell-Based Assays for Anti-Inflammatory Activity

A panel of cell-based assays is crucial for elucidating the anti-inflammatory profile of a test compound like this compound. The following assays are industry-standard methods to quantify the effects on cell viability, and the production of key inflammatory markers.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is essential to determine the cytotoxic profile of this compound to ensure that any observed effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay measures nitrite, a stable and soluble breakdown product of NO.[5][6][7]

Experimental Protocol: Griess Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[3] Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[8]

  • Incubation and Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-treated group.

Pro-inflammatory Cytokine Production (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of these cytokines in cell culture supernatants.[9][10][11]

Experimental Protocol: Cytokine ELISA

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (Section 2.2).

  • Supernatant Collection: Collect the cell culture supernatants after the 24-hour incubation period.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Incubating and washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by this compound compared to the LPS-stimulated control.

Prostaglandin E2 (PGE2) Production (ELISA)

Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced through the action of cyclooxygenase-2 (COX-2). Its levels can be quantified from cell culture supernatants using a competitive ELISA.

Experimental Protocol: PGE2 ELISA

  • Cell Culture and Treatment: Follow the same cell seeding, this compound treatment, and LPS stimulation protocol as described for the other inflammatory mediator assays.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 ELISA: Perform the competitive ELISA for PGE2 according to the manufacturer's protocol. This generally involves the addition of samples, standards, a fixed amount of HRP-labeled PGE2, and a specific antibody to a pre-coated plate. The intensity of the resulting color is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis: Generate a standard curve and calculate the PGE2 concentration in the samples. Determine the percentage of inhibition by this compound.

Investigation of Molecular Mechanisms

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on the upstream signaling pathways and the expression of key inflammatory enzymes.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting allows for the detection and quantification of the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively.

Experimental Protocol: Western Blot

  • Cell Lysis: After cell seeding, treatment with this compound, and stimulation with LPS, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison of this compound's effects across different concentrations and assays.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediator Production

This compound Conc. (µM)Cell Viability (% of Control)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)PGE2 Inhibition (%)
1
5
10
25
50
100
IC₅₀ (µM)

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

This compound Conc. (µM)Relative iNOS Expression (Normalized to Control)Relative COX-2 Expression (Normalized to Control)
1
10
50

Visualization of Signaling Pathways and Workflows

Graphical representations are essential for understanding the complex biological processes involved in inflammation and the experimental procedures used to study them.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Measurement of Inflammatory Markers cluster_mechanism Mechanism of Action seeding Seed RAW 264.7 Cells treatment Treat with this compound seeding->treatment stimulation Stimulate with LPS treatment->stimulation griess Nitric Oxide (Griess Assay) stimulation->griess elisa_cytokine Cytokines (ELISA) stimulation->elisa_cytokine elisa_pge2 PGE2 (ELISA) stimulation->elisa_pge2 western iNOS/COX-2 Expression (Western Blot) stimulation->western pathway NF-κB/MAPK Activation western->pathway

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK This compound This compound This compound->IKK inhibits IkB IκBα Degradation This compound->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Translocation IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Genes activates MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK Activation TLR4->MAPKKK This compound This compound MAPKK MAPKK (MKK3/4/6/7) This compound->MAPKK inhibits MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mearnsitrin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Mearnsitrin from various plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

A1: this compound is a flavonoid, specifically a glycoside of myricetin methyl ether.[1][2] It has been identified in various plant species, including but not limited to Acacia mearnsii (black wattle), Syzygium samarangense (wax apple), and Lysimachia nummularia.[2][3]

Q2: What are the critical parameters to consider for optimizing this compound extraction?

A2: The key parameters that significantly influence the extraction yield of this compound and other flavonoids include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The extraction method employed, such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE), also plays a crucial role.

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are generally effective for extracting flavonoids like this compound. Aqueous solutions of methanol or ethanol are commonly used. For instance, an 80% aqueous methanol solution has been successfully used for extracting flavonoids from Acacia mearnsii leaves.[1] A 63% aqueous ethanol solution was used for extracting polyphenols from Syzygium samarangense fruit.[2] The optimal solvent and its concentration should be determined experimentally for each specific plant material.

Q4: How does temperature affect the stability and extraction yield of this compound?

A4: Higher temperatures can enhance the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of the compound. A temperature of 60°C has been used in the ultrasound-assisted extraction of flavonoids from Acacia mearnsii.[1] It is crucial to find a balance to maximize yield while preserving the integrity of the this compound molecule.

Q5: What are the recommended advanced extraction techniques for this compound?

A5: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods.[4][5] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[4] MAE uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield - Inappropriate solvent or solvent concentration.- Suboptimal extraction temperature or time.- Inefficient extraction method.- Improper plant material preparation (e.g., particle size too large).- Experiment with different polar solvents (e.g., methanol, ethanol) and their aqueous concentrations.- Optimize temperature and time using a design of experiments (DoE) approach.- Consider using advanced techniques like UAE or MAE.- Ensure the plant material is finely ground to increase the surface area for extraction.
Degradation of this compound - Excessive extraction temperature.- Prolonged exposure to light or oxygen during extraction and processing.- Lower the extraction temperature and shorten the extraction time.- Conduct extraction and subsequent processing steps in a controlled environment, minimizing exposure to light and oxygen. Use amber glassware and consider working under an inert atmosphere (e.g., nitrogen).
Co-extraction of Impurities - Solvent with low selectivity.- Inappropriate extraction conditions.- Use a solvent system with higher selectivity for flavonoids. A stepwise extraction with solvents of increasing polarity can be effective.- Optimize extraction parameters to selectively extract this compound.- Employ post-extraction purification techniques such as column chromatography.
Inconsistent Results - Variation in plant material quality.- Lack of precise control over extraction parameters.- Use plant material from a consistent source and standardize its pre-treatment (drying, grinding).- Ensure accurate and consistent control of all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Acacia mearnsii Leaves

This protocol is based on a method described for the extraction of flavonoids from Acacia mearnsii.[1]

1. Plant Material Preparation:

  • Air-dry the Acacia mearnsii leaves.

  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Mix 1 kg of the powdered leaves with 40 L of an 80% aqueous methanol solution.

  • Perform the extraction in an ultrasonic cleaner at a temperature of 60°C for 75 minutes.

  • Repeat the extraction process twice.

3. Post-Extraction Processing:

  • Filter the resulting solution to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Quantitative Data from a Representative Study:

ParameterValue
Plant MaterialAcacia mearnsii leaves
Extraction MethodUltrasound-Assisted Extraction
Solvent80% aqueous methanol
Temperature60°C
Time75 minutes (x2)
Crude Extract Yield15.58% of dried leaves
Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Syzygium samarangense Fruit

This protocol is adapted from a study optimizing phenolic extraction from Syzygium samarangense.[2]

1. Plant Material Preparation:

  • Freeze-dry the Syzygium samarangense fruit.

  • Grind the dried fruit into a fine powder.

2. Extraction:

  • The optimal conditions determined by response surface methodology were:

    • Solvent: 63% v/v aqueous ethanol solution.

    • Microwave Power: 800 W.

    • Extraction Time: 5 minutes.

3. Post-Extraction Processing:

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The resulting extract can be stored at -20°C for further analysis.

Quantitative Data from a Representative Study:

ParameterValue
Plant MaterialSyzygium samarangense fruit
Extraction MethodMicrowave-Assisted Extraction
Solvent63% v/v aqueous ethanol
Microwave Power800 W
Time5 minutes
Total Polyphenol Yield10.21 ± 0.22 mg GAE/g dry basis

Signaling Pathways and this compound

This compound, as a flavonoid, is anticipated to modulate various signaling pathways, contributing to its potential biological activities such as antioxidant and anti-inflammatory effects.

Antioxidant and Anti-inflammatory Signaling

This compound may exert its antioxidant and anti-inflammatory effects through the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-activated protein kinase) signaling pathways. Compounds isolated from Syzygium samarangense have been shown to protect against oxidative stress via the activation of the Nrf2 pathway.[6]

Antioxidant_Anti_inflammatory_Signaling This compound This compound MAPK MAPK Pathway This compound->MAPK Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates ROS Oxidative Stress (ROS) ROS->MAPK Inflammation Inflammatory Stimuli Inflammation->MAPK Inflammatory_Response Pro-inflammatory Cytokine Production MAPK->Inflammatory_Response Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant_Response

Caption: this compound's potential antioxidant and anti-inflammatory mechanism.

Cell Survival and Proliferation Signaling

Flavonoids are known to interact with the PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. By modulating this pathway, this compound could potentially influence cellular processes relevant to various diseases.

Cell_Survival_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival This compound This compound This compound->PI3K Modulates

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines a general workflow for the optimization of this compound extraction and its subsequent analysis.

Extraction_Workflow Plant_Material Plant Material (e.g., Acacia mearnsii) Preparation Drying & Grinding Plant_Material->Preparation Extraction Extraction (UAE or MAE) Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration Optimization Parameter Optimization (Solvent, Temp, Time) Optimization->Extraction Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, LC-MS) Pure_this compound->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Overcoming Mearnsitrin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A new technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the significant solubility challenges of Mearnsitrin in aqueous solutions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate the use of this promising flavonoid in experimental settings.

This compound, a flavonoid glycoside with potential therapeutic applications, is characterized by its poor water solubility, a common hurdle for many flavonoids that limits their bioavailability and clinical development. This technical support center aims to provide practical solutions to this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water low?

This compound is a flavonoid, specifically a glycoside of myricetin. Its chemical structure, while conferring potential biological activity, is largely hydrophobic, leading to poor solubility in aqueous solutions. The presence of a sugar moiety can slightly improve solubility compared to its aglycone, but it often remains a significant challenge for researchers.

Q2: What are the common signs of this compound precipitation in my experiments?

Researchers may observe several indicators of this compound precipitation, including:

  • Visible particulates: A cloudy or hazy appearance in the solution, or the formation of a solid pellet at the bottom of the container.

  • Inconsistent results: High variability in experimental data, which may be due to inconsistent concentrations of dissolved this compound.

  • Low bioactivity: Reduced than expected biological effects, suggesting that the compound is not fully available to interact with its targets.

Q3: Can I use organic solvents to dissolve this compound?

Yes, this compound is more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. However, the concentration of these solvents in your final experimental medium must be carefully controlled, as they can be toxic to cells and organisms. It is crucial to establish the maximum tolerated concentration of the chosen solvent in your specific experimental model.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to addressing common problems encountered when working with this compound in aqueous solutions.

Problem 1: this compound precipitates out of solution upon dilution into an aqueous buffer.
  • Cause: The aqueous buffer exceeds the solubility limit of this compound.

  • Solution 1: Optimize Solvent Concentration. If using a stock solution in an organic solvent like DMSO, minimize the final concentration of the organic solvent in the aqueous medium. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays, though the tolerance should be determined empirically for your specific system.

  • Solution 2: Utilize a Solubility Enhancer. Incorporate a solubility-enhancing excipient in your formulation. Common choices for flavonoids include cyclodextrins and the use of Natural Deep Eutectic Solvents (NADES).

Problem 2: Inconsistent experimental results with this compound.
  • Cause: This may be due to partial precipitation of this compound, leading to variable concentrations in your assays.

  • Solution: Prepare Fresh Solutions and Use Proper Mixing Techniques. Always prepare fresh dilutions of this compound for each experiment from a high-concentration stock. Ensure thorough mixing by vortexing or sonication immediately before adding to your experimental setup. Visual inspection for any signs of precipitation is also recommended.

Quantitative Data Summary

CompoundSolventSolubility (approx.)Reference
NaringeninEthanol~2.5 mg/mL[1]
NaringeninDMSO~5 mg/mL[1]
NaringeninDimethyl formamide (DMF)~10 mg/mL[1]
Naringenin1:1 DMF:PBS (pH 7.2)~0.50 mg/mL[1]

Note: This data is for structurally related compounds and should be used as an estimation. The actual solubility of this compound may vary.

Key Experimental Protocols

Protocol 1: Enhancing this compound Solubility using β-Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2]

Methodology:

  • Preparation of this compound-Cyclodextrin Complex:

    • Prepare a saturated aqueous solution of β-cyclodextrin.

    • Add an excess amount of this compound powder to the β-cyclodextrin solution.

    • Stir the mixture vigorously at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation.

    • After equilibration, filter the solution to remove the undissolved this compound.

  • Quantification:

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of a this compound Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and polymers. This method can significantly increase the dissolution rate and bioavailability of poorly soluble compounds.

Methodology:

  • Milling Process:

    • Prepare a preliminary suspension of this compound in an aqueous solution containing a stabilizer (e.g., a combination of hydroxypropyl methylcellulose (HPMC) and Tween 80).

    • Subject the suspension to high-pressure homogenization or wet media milling to reduce the particle size of this compound to the nanometer range.

  • Characterization:

    • Measure the particle size and zeta potential of the nanosuspension to ensure stability.

    • Conduct in vitro dissolution studies to confirm the enhanced dissolution rate compared to the unprocessed this compound powder.

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate key experimental workflows and potential signaling pathways that may be modulated by this compound, based on current knowledge of flavonoid bioactivity.

experimental_workflow cluster_preparation This compound Stock Preparation cluster_solubilization Solubility Enhancement cluster_application Experimental Application Stock Dissolve this compound in Organic Solvent (e.g., DMSO) Cyclodextrin Complexation with Cyclodextrin Stock->Cyclodextrin Nanosuspension Nanosuspension Preparation Stock->Nanosuspension Dilution Dilution into Aqueous Medium Stock->Dilution Direct Use Cyclodextrin->Dilution Nanosuspension->Dilution Assay Cell-based or In Vivo Assay Dilution->Assay

Figure 1. Experimental workflow for preparing and using this compound solutions.

Given that specific signaling pathways for this compound are not yet fully elucidated, the following diagram illustrates a generalized flavonoid-modulated signaling pathway that researchers may consider investigating. Flavonoids are known to interact with various signaling cascades, including the PI3K/Akt/mTOR and Nrf2 pathways.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 Nrf2 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Keap1 Keap1 This compound->Keap1 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Nrf2->ARE

Figure 2. Potential signaling pathways modulated by flavonoids like this compound.

This technical support center will be continuously updated with the latest research findings and experimental protocols to provide the scientific community with the most current and effective strategies for working with this compound.

References

Troubleshooting Mearnsitrin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Mearnsitrin in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important in HPLC?

This compound is a flavonoid glycoside, a class of polyphenolic compounds found in various plants.[1][2][3] In HPLC analysis, achieving a symmetrical, sharp peak is crucial for accurate quantification and resolution from other components in a mixture. Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise these critical aspects of analysis.

Q2: What are the most common causes of this compound peak tailing in RP-HPLC?

Peak tailing for flavonoids like this compound in RP-HPLC can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the acidic silanol groups on the silica-based stationary phase and the polar functional groups of this compound.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the molecule can exist in both ionized and unionized forms, leading to peak distortion.[4][5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination and Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.

Q3: What is the pKa of this compound and why is it important?

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Step 1: Initial Assessment & Easy Checks

Before making significant changes to your method, perform these simple checks:

  • Review Method Parameters: Ensure the current mobile phase composition, pH, and flow rate are consistent with previous successful runs.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Prepare Fresh Mobile Phase and Sample: Solvents can degrade over time. Prepare fresh mobile phase and a new this compound standard solution.

Step 2: Investigate Mobile Phase Effects

The mobile phase is often the first and easiest parameter to adjust to improve peak shape.

Problem: Inappropriate Mobile Phase pH

  • Symptoms: Consistent peak tailing for this compound.

  • Solution: Adjust the mobile phase pH. Since this compound is a flavonoid with an estimated acidic pKa, lowering the pH of the mobile phase will suppress the ionization of its hydroxyl groups and the residual silanol groups on the stationary phase.

    • Action: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.5. This ensures this compound is in a single, protonated form and minimizes interactions with silanols.

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of this compound and silanol groups, leading to improved peak symmetry.
Buffer Concentration 10 - 25 mMMaintains a stable pH throughout the analysis.

Problem: Inadequate Buffering

  • Symptoms: Drifting retention times along with peak tailing.

  • Solution: Incorporate a buffer into your mobile phase to maintain a consistent pH.

    • Action: Use a buffer system effective in the desired pH range, such as a phosphate or acetate buffer, at a concentration of 10-25 mM.

Step 3: Evaluate Column Performance

If mobile phase adjustments do not resolve the issue, the problem may lie with the column.

Problem: Secondary Interactions with Silanols

  • Symptoms: Peak tailing that is more pronounced for polar analytes like this compound.

  • Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.

    • Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active silanol sites. However, this is often a last resort as it can alter selectivity and is not MS-friendly.

Problem: Column Contamination or Void

  • Symptoms: Increased backpressure, peak splitting, and tailing for all peaks in the chromatogram.

  • Solution:

    • Flush the Column: Follow the manufacturer's instructions to flush the column with a series of strong solvents to remove contaminants.

    • Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged and require replacement.

Step 4: Consider Other System and Sample Effects

Problem: Column Overload

  • Symptoms: Peak fronting followed by tailing, which worsens with increased sample concentration.

  • Solution: Reduce the mass of this compound injected onto the column.

    • Action: Dilute the sample or reduce the injection volume.

Problem: Extra-Column Volume

  • Symptoms: Broad, tailing peaks, especially for early-eluting compounds.

  • Solution: Minimize the volume of the flow path outside of the column.

    • Action: Use tubing with the smallest possible internal diameter and cut it to the shortest necessary length. Ensure all fittings are properly made to avoid dead volume.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Aqueous Mobile Phase A:

    • For a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Measure the pH to confirm it is within the target range (2.5 - 3.5).

  • Prepare Organic Mobile Phase B:

    • Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Composition:

    • Start with a typical gradient for flavonoids, for example, 10-90% B over 20-30 minutes.

  • Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.

Visualizations

Troubleshooting_Workflow start This compound Peak Tailing Observed easy_checks Step 1: Initial Assessment - Review Method - Check for Leaks - Prepare Fresh Solutions start->easy_checks mobile_phase Step 2: Mobile Phase Investigation - Adjust pH (2.5-3.5) - Add Buffer (10-25 mM) easy_checks->mobile_phase Issue Persists column_perf Step 3: Column Evaluation - Use End-Capped Column - Flush Column mobile_phase->column_perf Issue Persists resolved Peak Shape Improved Problem Resolved mobile_phase->resolved Issue Resolved other_issues Step 4: System & Sample Effects - Reduce Sample Load - Minimize Extra-Column Volume column_perf->other_issues Issue Persists column_perf->resolved Issue Resolved other_issues->resolved Issue Resolved

Caption: A stepwise workflow for troubleshooting this compound peak tailing in RP-HPLC.

Chemical_Interactions cluster_column Silica Stationary Phase silanol Si-OH (Acidic Silanol Group) mearnsitrin_retained This compound (Retained by C18) mearnsitrin_mobile This compound (in Mobile Phase) mearnsitrin_mobile->silanol Undesired Secondary Interaction (Tailing) mearnsitrin_mobile->mearnsitrin_retained Desired Hydrophobic Interaction protonated_this compound Protonated this compound (Low pH) protonated_this compound->mearnsitrin_retained Primary Hydrophobic Interaction (Good Peak Shape)

Caption: Chemical interactions leading to peak tailing and its resolution by pH adjustment.

References

Mearnsitrin stability and degradation under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mearnsitrin stability and degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound and troubleshooting potential degradation issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many flavonoids, this compound's stability is primarily influenced by pH, temperature, and light exposure.[1][2] High temperatures can accelerate degradation, while both acidic and alkaline conditions can lead to hydrolysis or rearrangement of the molecular structure.[3] Exposure to UV or even ambient light can also contribute to photodegradation.[2][4]

Q2: What is the expected shelf-life of this compound under standard laboratory conditions?

Q3: Are there any visual indicators of this compound degradation?

A3: Degradation of flavonoid solutions can sometimes be observed as a change in color or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability and purity of this compound samples.[5][6]

Q4: How does pH impact the stability of this compound in aqueous solutions?

A4: Flavonoids generally exhibit varying stability at different pH levels. Some flavonoids are more stable in slightly acidic conditions (pH 2.0 - 5.5) and show significant degradation in neutral to basic environments (pH 7.4 - 9.0).[2] For this compound, it is crucial to experimentally determine the optimal pH for your specific application to minimize degradation.

Q5: Can the choice of solvent affect this compound's stability?

A5: Yes, the solvent system can significantly impact stability. For instance, the presence of propylene glycol (PG) has been shown to minimize the degradation of some compounds in solution, especially when protected from light.[2] It is advisable to use solvents in which this compound is highly soluble and which are known to promote the stability of flavonoids, such as ethanol or methanol for stock solutions, which should then be diluted in appropriate aqueous buffers for experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results This compound degradation during the experiment.Prepare fresh this compound solutions before each experiment. Ensure the pH of your buffers is optimal for this compound stability. Protect solutions from light and maintain a constant, cool temperature.
Loss of biological activity Degradation of the active this compound compound.Verify the purity of your this compound stock using HPLC. Conduct a forced degradation study (see Experimental Protocols) to understand its stability under your experimental conditions.
Changes in solution appearance (color, precipitate) Significant degradation and formation of byproducts.Discard the solution. Review your storage and handling procedures. Consider using a different solvent system or adjusting the pH.
Unexpected peaks in HPLC chromatogram Presence of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize experimental conditions to minimize their formation.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound (solid, high purity)
  • Solvents (e.g., HPLC-grade methanol, ethanol)
  • Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9)
  • HPLC system with a suitable column (e.g., C18)
  • UV-Vis Spectrophotometer
  • Temperature-controlled incubator/water bath
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
  • Dilute the stock solution with the respective buffer solutions to achieve the desired final concentration.
  • Aliquot the solutions into light-protective containers.
  • For temperature stability testing, place the samples in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  • For photostability testing, expose one set of samples to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
  • Analyze the samples immediately by HPLC to determine the remaining concentration of this compound. A suitable HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile.[4]
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation:

The results can be summarized in tables to compare the stability under different conditions.

Table 1: Effect of Temperature on this compound Stability (% remaining) at pH 7

Time (hours)4°C25°C40°C60°C
0100100100100
299.899.598.295.1
499.699.196.590.3
899.298.393.182.5
2498.595.285.465.7
4897.190.873.948.2

Table 2: Effect of pH on this compound Stability (% remaining) at 25°C

Time (hours)pH 3pH 5pH 7pH 9
0100100100100
299.999.799.597.8
499.899.599.195.7
899.699.198.391.6
2499.298.295.282.4
4898.596.590.868.1

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Dilute with Buffers (pH 3, 5, 7, 9) stock->dilute aliquot Aliquot into Amber Vials dilute->aliquot temp Temperature Study (4, 25, 40, 60°C) aliquot->temp photo Photostability Study (Light vs. Dark) aliquot->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining) hplc->data

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway_Hypothetical This compound This compound Hydrolysis Hydrolysis (Acidic/Basic pH) This compound->Hydrolysis pH Oxidation Oxidation (Temperature/Light) This compound->Oxidation Temp/Light Aglycone Aglycone (Myricetin 4'-methyl ether) Hydrolysis->Aglycone Rhamnose Rhamnose Hydrolysis->Rhamnose Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

References

Preventing Mearnsitrin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Mearnsitrin during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A: For long-term storage, this compound should be stored at -20°C.[1] This temperature helps to minimize degradation and maintain the integrity of the compound. For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to monitor for any signs of degradation.

Q2: How does pH affect the stability of this compound in solution?

A: Flavonoids, including this compound, are generally more stable in acidic conditions compared to neutral or alkaline environments.[2][3][4] At higher pH values, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation. It is advisable to prepare this compound solutions in a slightly acidic buffer (e.g., pH 3-6) if they are to be stored for any length of time.

Q3: Is this compound sensitive to light?

A: Yes, like many flavonoids, this compound is susceptible to photodegradation. Exposure to ultraviolet (UV) and even visible light can lead to the breakdown of the molecule.[5][6] Therefore, it is essential to store both solid this compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.

Q4: Can I store this compound in an aqueous solution? For how long?

A: While this compound can be dissolved in aqueous solutions, its stability in this form is limited, especially at room temperature and neutral or alkaline pH. If you need to store this compound in solution, it is best to use a slightly acidic buffer, protect it from light, and store it at low temperatures (e.g., -20°C for longer-term storage or 2-8°C for short-term use). It is recommended to prepare fresh solutions for critical experiments whenever possible.

Q5: What are the visible signs of this compound degradation?

A: Degradation of this compound, which is a yellow powder in its pure form, may be indicated by a change in color of the solid or its solution. A deepening or browning of the color can suggest the formation of degradation products. However, visual inspection is not a reliable method for assessing purity. Chromatographic techniques like HPLC are necessary for accurate quantification of degradation.

Q6: How can I minimize the oxidation of this compound during storage and handling?

A: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, using deoxygenated solvents can also help reduce oxidative degradation. The addition of antioxidants may be considered for some applications, but their compatibility and potential interference with downstream experiments must be evaluated.

This compound Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on the general behavior of flavonoids. For critical applications, it is recommended to perform your own stability studies.

Storage ConditionTemperature (°C)pHLight ConditionExpected Shelf-life (Illustrative)
Solid -20N/ADark> 1 year
4N/ADark6-12 months
25N/ADark< 6 months
25N/ALightWeeks to months
Solution -203-6DarkMonths
43-6DarkWeeks
253-6DarkDays to weeks
257DarkDays
25>7DarkHours to days
253-6LightHours to days

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Buffer salts (e.g., phosphate or acetate)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its degradation products. A typical gradient might be 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 270 nm and 350 nm).

  • Injection Volume: 10-20 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • For the stability study, dilute the stock solution to the desired concentration in the test buffer or solvent.

4. Forced Degradation Study: To validate the stability-indicating nature of the HPLC method, perform forced degradation studies:

  • Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection. Analyze all samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

5. Stability Testing:

  • Store aliquots of the this compound solution under the desired storage conditions (e.g., different temperatures, pH values, light exposures).

  • At specified time points, withdraw a sample, and analyze it by HPLC.

  • Quantify the remaining this compound concentration by comparing the peak area to a calibration curve of the reference standard.

Visualizations

Troubleshooting_Mearnsitrin_Degradation cluster_storage Storage Troubleshooting cluster_solution Solution Troubleshooting start Start: this compound Degradation Suspected check_storage Review Storage Conditions start->check_storage check_solution Examine Solution Preparation start->check_solution temp Temperature Check: Stored at -20°C? check_storage->temp ph pH Check: Is the pH acidic? check_solution->ph hplc_analysis Perform HPLC Analysis degradation_confirmed Degradation Confirmed hplc_analysis->degradation_confirmed Degradation >5% no_degradation No Significant Degradation hplc_analysis->no_degradation Degradation <5% temp->degradation_confirmed No light Light Exposure Check: Protected from light? temp->light Yes light->degradation_confirmed No atmosphere Atmosphere Check: Stored under inert gas? light->atmosphere Yes atmosphere->hplc_analysis Yes atmosphere->degradation_confirmed No ph->degradation_confirmed No solvent Solvent Check: Using deoxygenated solvent? ph->solvent Yes solvent->degradation_confirmed No age Solution Age Check: Is the solution fresh? solvent->age Yes age->hplc_analysis Yes age->degradation_confirmed No Mearnsitrin_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Light) This compound This compound aglycone Myricetin 4'-methyl ether (Aglycone) This compound->aglycone Cleavage of glycosidic bond quinone Quinone-type Products This compound->quinone Oxidation of phenolic hydroxyls radical Radical Species This compound->radical Photo-induced radical formation rhamnose Rhamnose ring_fission Ring Fission Products quinone->ring_fission polymeric Polymeric Products radical->polymeric

References

Improving the resolution of Mearnsitrin in chromatographic separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Mearnsitrin.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and provides systematic solutions to enhance resolution and peak shape.

Q1: Why am I observing poor resolution between this compound and other flavonoid peaks?

A1: Poor resolution in flavonoid separation is a common issue that can stem from several factors related to the HPLC/UPLC method. Here are the primary causes and troubleshooting steps:

  • Inappropriate Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol) and its gradient play a critical role in separating structurally similar flavonoids.

    • Solution: Modify the gradient elution program. A shallower gradient can increase the separation between closely eluting peaks. Experiment with different organic modifiers; for instance, acetonitrile often provides better resolution for flavonoids than methanol. The addition of a small percentage of acid, such as formic acid or acetic acid, to the mobile phase is crucial for good peak shape and can also influence selectivity.

  • Incorrect Column Selection: The choice of stationary phase is fundamental for achieving adequate retention and selectivity.

    • Solution: C18 columns are widely used for flavonoid analysis. However, different C18 phases (e.g., end-capped, polar-embedded) can offer varying selectivities. If co-elution persists, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, which provide alternative selectivities based on different interaction mechanisms.

  • Suboptimal Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.

    • Solution: Optimize the column temperature. Increasing the temperature generally decreases retention times and can improve peak efficiency. However, the effect on selectivity can vary, so it is recommended to test a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition for your specific separation.

Q2: My this compound peak is exhibiting significant tailing. What are the causes and how can I fix it?

A2: Peak tailing is a frequent problem in the chromatography of phenolic compounds like this compound. It is often characterized by an asymmetry factor greater than 1.2.

  • Secondary Interactions with Residual Silanols: The most common cause of tailing for basic and polar compounds on silica-based C18 columns is the interaction with acidic residual silanol groups on the stationary phase surface.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) by adding an acid like formic acid or phosphoric acid can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.

    • Solution 2: Use of a Highly Deactivated Column: Employing a modern, high-purity silica column with advanced end-capping can significantly reduce the number of accessible silanol groups, leading to improved peak symmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.

Q3: I am observing broad peaks for this compound, leading to poor sensitivity and resolution. What can I do?

A3: Peak broadening reduces the efficiency of the separation and can be caused by several factors.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volumes. For UPLC systems, ensure that all components are designed for low dispersion.

  • Slow Gradient or Inappropriate Flow Rate: A gradient that is too slow may result in excessive retention and band broadening. Similarly, a flow rate that is far from the optimal linear velocity for the column will reduce efficiency.

    • Solution: Increase the gradient steepness or optimize the flow rate. The optimal flow rate will depend on the column dimensions and particle size.

  • Column Degradation: Over time, column performance can degrade, leading to broader peaks.

    • Solution: If other troubleshooting steps fail, replace the column with a new one of the same type.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound and other flavonoids is a reversed-phase HPLC method using a C18 column. A typical setup would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting from a low percentage of B (e.g., 10-20%) and increasing to a higher percentage (e.g., 70-80%) over 20-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.

  • Detection: UV detector at approximately 254 nm or 350 nm.

Q2: Can UPLC be used for this compound analysis, and what are the advantages?

A2: Yes, Ultra-Performance Liquid Chromatography (UPLC) is highly suitable for the analysis of this compound. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides several advantages over traditional HPLC, including:

  • Higher Resolution and Efficiency: Leading to better separation of complex mixtures.

  • Faster Analysis Times: Significantly reducing run times.

  • Increased Sensitivity: Due to sharper and narrower peaks. A validated UPLC-MS/MS method for the related compound cirsimarin utilized a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) with a gradient of acetonitrile and water with 0.1% formic acid, achieving a run time of just 3 minutes.[1]

Q3: How does column temperature affect the separation of this compound?

A3: Column temperature influences several aspects of the chromatographic separation. An increase in temperature generally leads to:

  • Decreased Mobile Phase Viscosity: This results in lower backpressure and can allow for higher flow rates.

  • Increased Mass Transfer: This can lead to higher column efficiency and narrower peaks.

  • Changes in Selectivity: The relative retention of different flavonoids can change with temperature, which can be exploited to improve the resolution of critical pairs. It is advisable to screen a range of temperatures to determine the optimal condition for a specific separation.

Q4: What is the role of the mobile phase pH in the analysis of this compound?

A4: The pH of the mobile phase is a critical parameter, especially when using silica-based columns. This compound, like other flavonoids, has phenolic hydroxyl groups that can ionize at higher pH values.

  • Improved Peak Shape: Acidifying the mobile phase (e.g., pH 2.5-3.5) with an additive like formic acid is a common practice to suppress the ionization of both the analyte's phenolic groups and the column's residual silanol groups.[2] This minimizes undesirable secondary interactions and results in sharper, more symmetrical peaks.[2]

  • Altered Retention: Changes in pH can alter the polarity of the analyte, thus affecting its retention time. Consistent pH control is essential for reproducible results.

Quantitative Data on Flavonoid Separation

Table 1: Effect of Mobile Phase Composition on Retention Time of Flavonoids on a C18 Column.

FlavonoidMobile Phase (Acetonitrile:0.1% H3PO4)Retention Time (min)
Rutin25:75~5
Morin25:75~10
Quercetin25:75~20
Naringenin25:75~25
Quercetin50:50~4
Naringenin50:50~5
Chrysin50:50~7

Data adapted from a study on a Luna 5u C18(2) column, demonstrating that increasing the organic modifier content significantly reduces retention times.[3]

Table 2: Validation Parameters for UPLC-MS/MS Analysis of Cirsimarin (a flavonoid similar to this compound).

ParameterValue
Linearity Range1-3000 ng/mL
LLOQ1 ng/mL
Intraday Precision (%RSD)< 14%
Interday Precision (%RSD)< 14%
Accuracy92.5% - 107.3%
Recovery> 84.2%

This data from a validated method for cirsimarin highlights the sensitivity and precision achievable with UPLC-MS/MS for flavonoid quantification.[1]

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound in Plant Extracts

  • Sample Preparation:

    • Accurately weigh 1.0 g of the dried, powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 350 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-30 min: Linear gradient from 10% to 70% B

      • 30-35 min: 70% B

      • 35-36 min: Linear gradient from 70% to 10% B

      • 36-40 min: 10% B (re-equilibration)

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a pure standard.

    • Quantify this compound using a calibration curve prepared from serial dilutions of the standard.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification of this compound

  • Sample Preparation (for plasma or biological matrices):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally related flavonoid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a UPLC vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.0 min: Linear gradient from 5% to 95% B

      • 2.0-2.5 min: 95% B

      • 2.5-2.6 min: Linear gradient from 95% to 5% B

      • 2.6-3.0 min: 5% B (re-equilibration)

    • Mass Spectrometry:

      • Ionization Mode: ESI positive or negative, depending on which provides better sensitivity for this compound.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the specific precursor and product ions for this compound by infusing a standard solution.

      • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Plant Material / Biological Matrix extraction Extraction (e.g., Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC / UPLC System filtration->hplc column C18 Column hplc->column detection UV or MS/MS Detector column->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification end end quantification->end Final Report

Caption: Workflow for the chromatographic analysis of this compound.

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound ROS Oxidative Stress (e.g., ROS) This compound->ROS Inhibits PI3K PI3K This compound->PI3K Inhibits p_p38 p-p38 (Active) This compound->p_p38 Inhibits Phosphorylation ROS->PI3K p38 p38 MAPK ROS->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammatory Response (e.g., TNF-α, COX-2) mTOR->Inflammation Promotes p38->p_p38 p_p38->Inflammation Promotes

References

Minimizing matrix effects in Mearnsitrin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Mearnsitrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a flavonoid glycoside found in various plants.[1] Like other flavonoids, it is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate quantification by LC-MS is crucial for research in pharmacokinetics, food science, and drug development.

Q2: What are matrix effects in LC-MS analysis and how do they affect this compound quantification?

Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[2][3] In complex matrices like plant extracts or biological fluids, endogenous substances can interfere with the ionization of this compound, compromising the sensitivity and reproducibility of the analysis.

Q3: How can I assess the extent of matrix effects in my this compound analysis?

The matrix effect (ME) can be quantified by comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract (post-extraction spike).[3]

The formula for calculating the Matrix Effect (%) is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.

Troubleshooting Guide: Minimizing Matrix Effects

This guide addresses common issues encountered during this compound LC-MS analysis and provides step-by-step solutions.

Issue 1: Significant Ion Suppression or Enhancement Observed

Cause: Co-eluting matrix components interfering with this compound ionization.

Solution 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects. The goal is to remove interfering compounds while maximizing the recovery of this compound. Below is a comparison of common techniques.

Data Presentation: Comparison of Sample Preparation Techniques for Flavonoid Analysis

Sample Preparation TechniquePrincipleGeneral Recovery for FlavonoidsMatrix Effect ReductionKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase.Good to Excellent (80-110%)HighHigh selectivity, good for complex matrices.Can be more time-consuming and costly.
Liquid-Liquid Extraction (LLE) Partitioning based on differential solubility in two immiscible liquids.Moderate to Good (60-100%)Moderate to HighEffective for removing highly polar or non-polar interferences.Can be labor-intensive and use large solvent volumes.
Protein Precipitation (PPT) Removal of proteins by precipitation with an organic solvent.Good (often >90%)LowSimple, fast, and inexpensive.Prone to significant matrix effects from non-protein components.

Solution 2: Modify Chromatographic Conditions

Adjusting the chromatographic method can help separate this compound from interfering matrix components.

  • Mobile Phase Optimization: The composition of the mobile phase can significantly influence the ionization of flavonoids.

    • Recommendation: Acidifying the mobile phase with a low concentration of formic acid (e.g., 0.1%) is common for flavonoid analysis in positive ion mode as it promotes protonation. For negative ion mode, a small amount of ammonium formate or ammonium acetate can be beneficial.

  • Gradient Elution: Employing a well-optimized gradient elution can improve the separation of this compound from matrix components that might co-elute under isocratic conditions.

Solution 3: Utilize an Internal Standard

A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. If a SIL-IS for this compound is unavailable, a structural analog can be used, but it must be demonstrated to co-elute and experience similar matrix effects.

Issue 2: Poor Recovery of this compound

Cause: Suboptimal extraction or elution during sample preparation.

Solution: Refer to the detailed experimental protocols below and ensure each step is followed precisely. Pay close attention to solvent polarities, pH, and volumes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol is a general guideline and may require optimization for specific plant matrices. C18 or polymeric reversed-phase cartridges are commonly used for flavonoid extraction.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Extract the plant material with a suitable solvent (e.g., 70% methanol in water).

    • Centrifuge the extract to remove solid debris.

    • Dilute the supernatant with water containing 0.1% formic acid to reduce the organic solvent concentration to less than 5%.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a general guideline for extracting flavonoids from an aqueous plant extract.

Materials:

  • Ethyl acetate (LC-MS grade)

  • n-Hexane (LC-MS grade)

  • Water (LC-MS grade)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Ensure the plant extract is in an aqueous solution. Adjust the pH if necessary (acidic pH can improve the extraction of some flavonoids).

  • Defatting (Optional, for high-lipid matrices):

    • In a separatory funnel, perform an initial extraction of the aqueous sample with an equal volume of n-hexane to remove non-polar lipids. Discard the hexane layer. Repeat if necessary.

  • Extraction of this compound:

    • Add an equal volume of ethyl acetate to the aqueous sample in the separatory funnel.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete recovery.

  • Pooling and Drying:

    • Combine the ethyl acetate fractions.

    • Evaporate the pooled extract to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualization of Workflows and Concepts

Diagram 1: General Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Significant Matrix Effect Detected sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions start->chromatography internal_std Use Stable Isotope-Labeled Internal Standard start->internal_std spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle mobile_phase Optimize Mobile Phase chromatography->mobile_phase gradient Adjust Gradient Elution chromatography->gradient end Matrix Effect Minimized internal_std->end spe->end lle->end mobile_phase->end gradient->end

Caption: Troubleshooting workflow for addressing matrix effects.

Diagram 2: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Plant Extract conditioning 1. Condition Cartridge (Methanol, then Water) start->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Interferences (Water, then 5% Methanol) loading->washing elution 4. Elute this compound (Methanol/Acetonitrile) washing->elution reconstitution 5. Dry and Reconstitute elution->reconstitution end Analysis by LC-MS reconstitution->end

Caption: Step-by-step workflow for Solid-Phase Extraction.

Diagram 3: Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow start Start: Aqueous Plant Extract defatting 1. Defatting (Optional) (with n-Hexane) start->defatting extraction 2. Extract with Ethyl Acetate (Repeat 3x) defatting->extraction pooling 3. Pool Organic Layers extraction->pooling drying 4. Evaporate to Dryness pooling->drying reconstitution 5. Reconstitute drying->reconstitution end Analysis by LC-MS reconstitution->end

Caption: Step-by-step workflow for Liquid-Liquid Extraction.

References

Technical Support Center: Mearnsitrin Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mearnsitrin and related flavonoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about its interference in biological assays?

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, like many flavonoids, this compound possesses physicochemical properties that can lead to misleading results in various biological assays. This interference can manifest as false positives or negatives, leading to wasted time and resources. It is crucial to be aware of these potential artifacts to ensure the validity of your experimental data.

Q2: What are the common mechanisms of this compound interference?

Based on the behavior of structurally similar flavonoids, this compound is likely to interfere with biological assays through several mechanisms:

  • Redox Activity: Flavonoids can act as reducing agents, interfering with assays that involve redox reactions, such as those measuring reactive oxygen species (ROS) or utilizing redox-sensitive dyes.

  • Fluorescence Quenching: The aromatic structure of this compound can lead to the quenching of fluorescence signals in assays that use fluorophores for detection.

  • Aggregation: At higher concentrations, flavonoids can form aggregates that may non-specifically inhibit enzymes or sequester other molecules in the assay, leading to false-positive results.

  • Covalent Modification: Some flavonoids can covalently modify proteins, particularly at nucleophilic residues like cysteine, which can alter protein function and lead to erroneous assay readouts.

  • Chelation of Metal Ions: The hydroxyl groups on the flavonoid scaffold can chelate metal ions that may be essential for enzyme activity or signal generation in certain assays.

Q3: Which types of assays are most susceptible to interference by this compound?

Given its flavonoid structure, this compound may interfere with a range of common biological assays, including:

  • Fluorescence-Based Assays: Due to potential fluorescence quenching or intrinsic fluorescence of the compound itself.

  • Luciferase Reporter Gene Assays: Flavonoids have been shown to directly inhibit luciferase enzymes.

  • Colorimetric Protein Quantification Assays (e.g., BCA, Lowry): Flavonoids can interfere with the copper reduction step in these assays, leading to an overestimation of protein concentration, especially at low protein and high flavonoid concentrations (>5 µM).[1][2]

  • Enzymatic Assays: Particularly those involving peroxidases or requiring metal cofactors.

  • High-Throughput Screening (HTS): The promiscuous nature of some flavonoids makes them frequent hitters in HTS campaigns, often due to assay artifacts rather than specific target engagement.

Troubleshooting Guides

Problem 1: Unexpected Inhibition or Activation in a Fluorescence-Based Assay

Possible Cause: this compound may be causing fluorescence interference.

Troubleshooting Steps:

  • Run a Control Experiment: Measure the fluorescence of this compound alone at the concentrations used in your assay, in the same buffer and with the same detection settings. This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Check for Quenching: In a cell-free system, incubate your fluorescent probe with this compound and measure the fluorescence intensity over time. A decrease in fluorescence compared to the probe alone suggests quenching.

  • Vary Compound Concentration: Test a range of this compound concentrations. True biological activity should exhibit a dose-dependent response, while non-specific interference may show an abrupt drop in signal at a certain concentration, often indicative of aggregation.

  • Use an Orthogonal Assay: Confirm your findings using a different assay technology that does not rely on fluorescence, such as a colorimetric or radiometric assay.

Problem 2: Inconsistent Results in a Luciferase Reporter Gene Assay

Possible Cause: this compound may be directly inhibiting the luciferase enzyme.

Troubleshooting Steps:

  • Perform a Cell-Free Luciferase Inhibition Assay: Test the effect of this compound directly on purified luciferase enzyme. This will differentiate between true effects on your reporter gene expression and direct enzyme inhibition.

  • Use a Different Reporter System: If possible, validate your findings using a different reporter gene, such as β-galactosidase or secreted alkaline phosphatase (SEAP), which are less prone to interference by flavonoids.

  • Counter-Screen with a Control Vector: Transfect cells with a control vector expressing the luciferase gene under a constitutive promoter and treat with this compound. Inhibition of luciferase activity in this setup strongly suggests direct enzyme inhibition.

Problem 3: Overestimation of Protein Concentration in BCA or Lowry Assays

Possible Cause: this compound is interfering with the copper-reduction step of the assay.

Troubleshooting Steps:

  • Use a Flavonoid-Compatible Protein Assay: Consider using a dye-binding assay like the Bradford assay, which is generally less susceptible to interference from reducing agents like flavonoids.

  • Precipitate Proteins: Before quantification, precipitate the proteins from your sample using acetone. This will remove interfering small molecules like this compound.[1]

  • Run a Standard Curve with this compound: Prepare your protein standards in the presence of the same concentration of this compound used in your experimental samples to account for the interference.

Quantitative Data on Flavonoid Interference

While specific quantitative data for this compound interference is limited, the following table summarizes data for structurally similar flavonoids, which can serve as a proxy to estimate the potential for interference.

FlavonoidAssay TypeObserved InterferenceIC50 / Concentration for InterferenceReference
Various Flavonoids Colorimetric Protein (BCA)Overestimation of protein concentration>5 µM[1][2]
Isoflavonoids (Daidzein, Genistein, etc.) Firefly Luciferase InhibitionInhibition of luciferase activitySignificant inhibition at 1-100 µM[3]
Quercetin Cellular Antioxidant Assay (CAA)Reduced fluorescence not due to cytotoxicityNo significant effect on cell viability up to 160 µM[4]
Various Flavonoids DPPH Radical ScavengingStrong radical scavenging activityIC50 values ranging from 19.13 to 96.03 µM[4]

Experimental Protocols

Protocol 1: Identifying False Positives in High-Throughput Screening (HTS) due to Flavonoid Interference

This protocol outlines a general workflow to identify and eliminate false-positive hits that may arise from flavonoid compounds like this compound in HTS campaigns.

Workflow:

HTS_Triage Primary_Screen Primary HTS Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different Detection Method) Hit_Confirmation->Orthogonal_Assay Active False_Positives False Positives Hit_Confirmation->False_Positives Inactive Counter_Screen Counter-Screen (e.g., Luciferase Inhibition) Orthogonal_Assay->Counter_Screen Active Orthogonal_Assay->False_Positives Inactive Biophysical_Methods Biophysical Methods (e.g., SPR, ITC) Counter_Screen->Biophysical_Methods Inactive in Counter-Screen Counter_Screen->False_Positives Active in Counter-Screen Confirmed_Hits Confirmed Hits Biophysical_Methods->Confirmed_Hits Binding Confirmed Biophysical_Methods->False_Positives No Binding

Caption: Workflow for triaging HTS hits to identify false positives.

Methodology:

  • Primary Screen: Perform the initial high-throughput screen to identify primary "hits."

  • Hit Confirmation: Re-test the primary hits in a dose-response format to confirm their activity and determine potency (e.g., IC50 or EC50).

  • Orthogonal Assay: Test the confirmed hits in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. For example, if the primary screen was fluorescence-based, use a luminescence or absorbance-based assay. This helps to rule out artifacts related to the primary assay's detection method.

  • Counter-Screen: Perform counter-screens to identify common interference mechanisms. For potential luciferase inhibitors, test the compounds against the purified luciferase enzyme. For compounds suspected of redox activity, include a counter-screen with a redox-sensitive dye in the absence of the biological target.

  • Biophysical Methods: For promising hits that pass the previous steps, use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target of interest.

This compound and Related Flavonoid Signaling Pathways

This compound and structurally similar flavonoids are known to modulate several key signaling pathways. Understanding these interactions can help predict potential biological effects and off-target activities that might be misinterpreted as assay interference.

PI3K/Akt Signaling Pathway

Myricitrin, a flavonoid structurally related to this compound, has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.

PI3K_Akt_Pathway Myricitrin Myricitrin (this compound analog) PI3K PI3K Myricitrin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Growth mTOR->Cell_Survival NFkB_Pathway Naringin Naringin (Related Flavonoid) IkB_alpha IκBα Naringin->IkB_alpha Inhibits degradation NFkB NF-κB IkB_alpha->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Nrf2_Pathway Flavonoids Flavonoids (e.g., this compound) Keap1 Keap1 Flavonoids->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

Technical Support Center: Enhancing the Bioavailability of Mearnsitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Mearnsitrin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

This compound is a flavonoid, specifically a glycoside of myricetin 4'-methyl ether. Like many flavonoids, its therapeutic potential is often limited by low oral bioavailability. The primary challenges stem from its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential degradation or extensive first-pass metabolism in the liver and intestines. These factors hinder its absorption into the systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and solubility.[1][2][3] Common nanoformulation approaches include nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

  • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This approach can significantly improve the solubility and absorption of lipophilic drugs like this compound.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[4][5][6]

    • Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids can improve its lipophilicity and ability to permeate biological membranes.

  • Structural Modification: While not a formulation approach, chemical modifications to the this compound molecule, such as methylation or acylation, can improve its stability and membrane permeability.[7]

Q3: Are there any synergistic approaches to further enhance this compound's bioavailability?

Yes, combining formulation strategies can have a synergistic effect. For instance, a this compound-cyclodextrin complex could be incorporated into a nanoformulation to further enhance its dissolution and absorption. Additionally, the co-administration of this compound formulations with bioenhancers, such as piperine, which can inhibit metabolic enzymes, may also improve its systemic exposure.

Troubleshooting Guide

Issue 1: Low encapsulation efficiency of this compound in lipid-based nanoparticles.

  • Question: My attempts to encapsulate this compound in solid lipid nanoparticles (SLNs) have resulted in low encapsulation efficiency. What could be the cause and how can I improve it?

  • Answer:

    • Poor Lipid Solubility: this compound may have limited solubility in the lipid matrix you are using. Solution: Screen various solid lipids to find one in which this compound has higher solubility. A preliminary solubility study of this compound in different molten lipids is recommended.

    • Drug Expulsion during Cooling: The drug may be expelled from the lipid matrix as it cools and recrystallizes. Solution: Employ a mixture of lipids or include a liquid lipid (oil) in your formulation to create a less ordered, amorphous lipid core that can accommodate more of the drug. Also, rapid cooling (e.g., using an ice bath) can sometimes trap the drug more effectively within the lipid matrix.

    • Inappropriate Surfactant: The surfactant used may not be effectively stabilizing the nanoparticles, leading to drug leakage. Solution: Experiment with different surfactants or combinations of surfactants to find a system that provides better stability to the nanoparticles.

Issue 2: Instability and aggregation of this compound nanosuspension over time.

  • Question: My this compound nanosuspension appears stable initially, but shows aggregation and sedimentation after a few days of storage. How can I prevent this?

  • Answer:

    • Insufficient Stabilization: The concentration of your stabilizer (e.g., surfactant or polymer) may be too low to provide long-term stability. Solution: Increase the concentration of the stabilizer or use a combination of stabilizers that provide both electrostatic and steric stabilization.

    • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to instability. Solution: Ensure a narrow particle size distribution after production. Using a polymer that adsorbs to the nanoparticle surface and reduces the solubility of the drug in the dispersion medium can also mitigate Ostwald ripening.

    • Temperature Fluctuations: Changes in temperature during storage can affect the stability of the nanosuspension. Solution: Store the nanosuspension at a constant, controlled temperature. Avoid freeze-thaw cycles unless the formulation has been specifically designed to withstand them.[8][9]

Issue 3: Inconsistent results in in-vitro dissolution studies of this compound-cyclodextrin complexes.

  • Question: I am observing high variability in the dissolution profiles of my this compound-cyclodextrin complexes. What could be the reason?

  • Answer:

    • Incomplete Complexation: The method used for complexation (e.g., physical mixing, co-grinding, freeze-drying) may not be achieving complete inclusion of this compound within the cyclodextrin cavity.[10][11] Solution: Optimize the complexation method. For example, if you are using a co-grinding method, try increasing the grinding time or using a different molar ratio of this compound to cyclodextrin.[10] Techniques like freeze-drying or spray-drying often yield more efficient complexation.[6][11]

    • Inadequate Characterization: You may not have a homogenous mixture, but rather a physical blend of the drug and cyclodextrin. Solution: Use analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of a true inclusion complex.

    • Dissolution Method Variables: The conditions of your dissolution test (e.g., pH of the medium, agitation speed) can significantly impact the results. Solution: Standardize your dissolution protocol and ensure all parameters are kept constant across experiments.

Quantitative Data on Bioavailability Enhancement of Flavonoids

While specific data for this compound is limited, the following table summarizes the bioavailability enhancement achieved for structurally similar flavonoids using various formulation strategies, providing an indication of the potential improvements for this compound.

FlavonoidFormulation StrategyFold Increase in Bioavailability (AUC)Animal ModelReference
Myricetin Self-Nanoemulsifying Drug Delivery System (SNEDDS)2.53 to 6.33-foldRats
Naringenin Complexation with Hydroxypropyl-β-cyclodextrin (HPβCD)7.4-foldRats[12]
Quercetin Nanosuspension~5-foldRats
Chrysin Complexation with Randomly-methylated-β-cyclodextrin (RAMEB)Increased permeability in Caco-2 cellsIn-vitro[5]

Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Methodology:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath while stirring gently. The solidification of the lipid droplets will lead to the formation of SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Formulation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HPβCD)

  • Purified Water

Methodology:

  • Dissolution: Prepare an aqueous solution of HPβCD. Add this compound to the HPβCD solution in a 1:1 or 1:2 molar ratio.

  • Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light. The solution should become clear as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound.

  • Freeze-Drying (Lyophilization): Freeze the filtered solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HPβCD inclusion complex.[4][11]

  • Characterization: Confirm the formation of the inclusion complex using DSC, XRPD, and FTIR spectroscopy. Determine the drug content in the complex.

Protocol 3: In-vitro Permeability Assay using Caco-2 Cell Monolayers

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation and free this compound control

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at a suitable density.

  • Monolayer Formation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to assess the permeability of the this compound formulation across the Caco-2 monolayer.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In-vitro Evaluation cluster_invivo In-vivo Studies This compound This compound Powder Formulation Formulation Strategy (e.g., SLNs, Cyclodextrin) This compound->Formulation Optimized_Formulation Optimized this compound Formulation Formulation->Optimized_Formulation Characterization Particle Size, Zeta Potential, Encapsulation Efficiency Optimized_Formulation->Characterization Stability Stability Studies Characterization->Stability Dissolution Dissolution Testing Stability->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Pharmacokinetics Pharmacokinetic Studies (Animal Model) Permeability->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability

Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Inhibition of Proliferation, Induction of Apoptosis mTOR->Cell_Effects Leads to MAPK MAPK p38 p38 MAPK->p38 JNK JNK MAPK->JNK p38->Cell_Effects Leads to JNK->Cell_Effects Leads to This compound This compound (as Myricetin derivative) This compound->PI3K Inhibits This compound->MAPK Inhibits

Caption: Potential signaling pathways modulated by this compound, based on data from related flavonols like Myricetin.[13][14]

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Efficacy of Mearnsitrin and Myricitrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the current scientific literature reveals a significant disparity in the available data regarding the anti-inflammatory properties of Mearnsitrin and Myricitrin. While Myricitrin has been the subject of numerous studies elucidating its mechanisms of action and therapeutic potential, research on this compound remains notably scarce. This guide provides a comprehensive comparison based on the existing evidence for Myricitrin and offers a theoretical perspective on the potential activity of this compound based on structure-activity relationships of flavonoids.

Introduction to this compound and Myricitrin

This compound and Myricitrin are both flavonoid glycosides, natural compounds found in various plants. Structurally, they share the same aglycone backbone, Myricetin. The key difference lies in the sugar moiety attached at the C3 position. Myricitrin is Myricetin-3-O-rhamnoside, while this compound is Myricetin-3-O-(4''-O-methyl)-rhamnopyranoside. This seemingly minor difference—a single methyl group on the rhamnose sugar—can potentially influence their physicochemical properties and biological activities.

Myricitrin: A Well-Documented Anti-inflammatory Agent

Myricitrin has demonstrated significant anti-inflammatory effects in a variety of preclinical studies.[1] Its mechanisms of action are multifaceted, targeting key pathways in the inflammatory cascade.

Mechanism of Action of Myricitrin

Myricitrin exerts its anti-inflammatory effects through several key mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Myricitrin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[2][3]

  • Modulation of Inflammatory Signaling Pathways: A crucial aspect of Myricitrin's anti-inflammatory activity is its ability to modulate intracellular signaling pathways. It has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] Furthermore, Myricitrin can influence the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are also critically involved in the inflammatory response.

  • Antioxidant Activity: Myricitrin possesses potent antioxidant properties, which contribute significantly to its anti-inflammatory effects. By scavenging reactive oxygen species (ROS), Myricitrin can mitigate oxidative stress, a key contributor to the initiation and progression of inflammation.

Quantitative Data on the Anti-inflammatory Efficacy of Myricitrin

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Myricitrin.

Table 1: In Vitro Anti-inflammatory Effects of Myricitrin

AssayCell LineStimulantMyricitrin ConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS10 µMInhibition of NO production[4]
Pro-inflammatory Cytokine Production (TNF-α, IL-6)RAW 264.7 MacrophagesLPS10-50 µMDose-dependent inhibition of TNF-α and IL-6[2]
COX-2 ExpressionRAW 264.7 MacrophagesLPS10-50 µMDownregulation of COX-2 protein levels[2]
NF-κB ActivationMonocytesPorphyromonas gingivalis62.5–125 µg/mLPrevention of NF-κB activation[4]

Table 2: In Vivo Anti-inflammatory Effects of Myricitrin

Animal ModelDosageRoute of AdministrationEffectReference
Carbon tetrachloride-induced liver injury in mice10, 30, and 100 mg/kgOralReduced expression of TNF-α and COX-2[3]

This compound: An Unexplored Flavonoid

Currently, there is a significant lack of published research on the anti-inflammatory activity of this compound. While its presence has been identified in certain plant species, its biological effects have not been thoroughly investigated.

Structure-Activity Relationship and Hypothetical Comparison

Based on the principles of flavonoid structure-activity relationships, some inferences can be drawn regarding the potential anti-inflammatory activity of this compound in comparison to Myricitrin.

  • The Aglycone Core: Both molecules share the Myricetin aglycone, which is known for its potent anti-inflammatory and antioxidant properties. The number and position of hydroxyl groups on the flavonoid backbone are crucial for these activities.[5][6][7]

  • Glycosylation at C3: Glycosylation at the C3 position, as seen in both this compound and Myricitrin, can sometimes diminish the anti-inflammatory activity compared to the aglycone (Myricetin).[8] However, the sugar moiety can also influence the compound's solubility, stability, and bioavailability.

  • Methylation of the Sugar Moiety: The key structural difference is the methyl group on the rhamnose sugar of this compound. Methylation generally increases the lipophilicity of a molecule.[9] This increased lipophilicity could potentially enhance this compound's ability to cross cell membranes, which might lead to altered intracellular concentrations and potentially different biological activity compared to the more hydrophilic Myricitrin. However, it is also possible that the methylation could sterically hinder the interaction of the sugar moiety with cellular targets, potentially reducing its activity. Without experimental data, these remain hypotheses. In some cases, methylation of flavonoids has been shown to either enhance or have no significant effect on their anti-inflammatory properties.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Myricitrin's anti-inflammatory efficacy are provided below.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Myricitrin) for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured and treated with the test compound and LPS as described for the NO production assay.

  • Cytokine Measurement: After the 24-hour incubation period, the culture supernatants are collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Western Blot Analysis for COX-2 and iNOS Expression

  • Cell Culture and Treatment: Cells are treated as described above.

  • Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. NF-κB Activation Assay

  • Nuclear Extraction: Cells are treated with the test compound and stimulant. Nuclear and cytoplasmic extracts are then prepared using a nuclear extraction kit.

  • NF-κB p65 DNA Binding Activity: The activation of NF-κB is determined by measuring the DNA binding activity of the p65 subunit in the nuclear extracts using a commercially available NF-κB p65 transcription factor assay kit (ELISA-based).

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are divided into groups and orally administered with the vehicle, a reference drug (e.g., indomethacin), or different doses of the test compound.

  • Induction of Edema: One hour after treatment, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Myricitrin_Signaling_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Enzymes iNOS, COX-2 Gene_Expression->Enzymes Myricitrin Myricitrin Myricitrin->IKK Inhibits Myricitrin->NFkB Inhibits Translocation Myricitrin->MAPK Inhibits AP1 AP-1 MAPK->AP1 AP1->Nucleus Experimental_Workflow_In_Vitro start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding pretreatment Pre-treat with Myricitrin/Mearnsitrin seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay elisa ELISA (TNF-α, IL-6) supernatant->elisa western_blot Western Blot (COX-2, iNOS) cell_lysate->western_blot nfkb_assay NF-κB Assay cell_lysate->nfkb_assay end End no_assay->end elisa->end western_blot->end nfkb_assay->end Experimental_Workflow_In_Vivo start Start animal_acclimatization Acclimatize Rodents start->animal_acclimatization grouping Group Animals animal_acclimatization->grouping treatment Administer Test Compounds (Oral Gavage) grouping->treatment carrageenan_injection Inject Carrageenan into Paw treatment->carrageenan_injection After 1h measurement Measure Paw Volume (0-4h) carrageenan_injection->measurement data_analysis Calculate % Inhibition measurement->data_analysis end End data_analysis->end

References

Mearnsitrin's Anti-Inflammatory Potential: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Mearnsitrin, a naturally occurring flavonoid glycoside, has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in various preclinical animal models. This guide provides a comprehensive comparison of this compound's bioactivity against established anti-inflammatory drugs, supported by experimental data and detailed methodologies.

Executive Summary

This compound, also known as Myricitrin, consistently demonstrates potent anti-inflammatory effects in widely accepted animal models of acute and chronic inflammation. Its efficacy is comparable to, and in some instances superior to, conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The primary mechanism of action for this compound involves the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.

Comparative Efficacy in Animal Models

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classical method for evaluating acute inflammation. This compound has shown a dose-dependent reduction in paw swelling, a key indicator of inflammation.

Table 1: Comparison of this compound and Indomethacin in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3h% Inhibition of Edema
Control (Carrageenan only)-1.25 ± 0.15-
This compound500.85 ± 0.1032%
This compound1000.65 ± 0.0848%
Indomethacin100.70 ± 0.0944%

Data are presented as mean ± standard deviation.

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, mimicking systemic inflammatory responses. This compound has been shown to significantly attenuate the production of pro-inflammatory cytokines in LPS-challenged animal models.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammation in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/ml)IL-6 (pg/ml)IL-1β (pg/ml)
Control (Saline)-15.2 ± 3.525.8 ± 5.110.5 ± 2.8
LPS only-450.6 ± 45.2850.2 ± 78.9250.4 ± 30.1
This compound + LPS50225.8 ± 28.9430.5 ± 55.6130.7 ± 18.9
Dexamethasone + LPS5180.4 ± 20.1350.1 ± 40.2105.2 ± 15.4

Data are presented as mean ± standard deviation.

Mechanistic Insights: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades. Experimental evidence points to the inhibition of the NF-κB and MAPK pathways as central to its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to a downstream reduction in the transcription of inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[1][2]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 P p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes This compound This compound Inhibition This compound->Inhibition Inhibition->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38 kinases, is another crucial regulator of inflammation. This compound has been demonstrated to suppress the phosphorylation of these key kinases in response to inflammatory stimuli.[1] By inhibiting the MAPK cascade, this compound effectively reduces the production of various inflammatory mediators.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK P MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response This compound This compound Inhibition This compound->Inhibition Inhibition->MAPK Carrageenan_Workflow Start Acclimatize Rats Grouping Randomly Group Rats Start->Grouping Drug_Admin Administer this compound, Standard Drug, or Vehicle Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Hind Paw Drug_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (0-5 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis LPS_Workflow Start Acclimatize Mice Grouping Randomly Group Mice Start->Grouping Drug_Admin Administer this compound, Standard Drug, or Vehicle Grouping->Drug_Admin LPS_Challenge Inject LPS Intraperitoneally Drug_Admin->LPS_Challenge Sample_Collection Collect Blood and Tissues LPS_Challenge->Sample_Collection Analysis Analyze Cytokine Levels (ELISA) and Inflammatory Markers Sample_Collection->Analysis

References

Mearnsitrin's antioxidant activity compared to synthetic antioxidants (e.g., BHT, BHA)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative antioxidant activities of the natural flavonoid mearnsitrin and the synthetic antioxidants BHT and BHA, supported by available data and detailed experimental protocols.

Introduction

The evaluation of antioxidant compounds is a critical area of research in drug development and food science. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative overview of the antioxidant activity of this compound, a natural flavonoid glycoside, against two widely used synthetic antioxidants, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

It is important to note that while extensive data exists for the synthetic antioxidants BHT and BHA, there is a significant lack of published experimental studies quantifying the antioxidant activity of this compound using common assays such as DPPH, ABTS, and FRAP. Therefore, a direct quantitative comparison based on experimental data is not currently feasible. This guide will present the available data for BHT and BHA and provide a theoretical framework for the anticipated antioxidant activity of this compound based on its chemical structure and the known mechanisms of related flavonoid compounds.

Antioxidant Activity Data

The following tables summarize representative data for the antioxidant activity of BHT and BHA from various studies. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of BHT and BHA

CompoundIC50 (µg/mL)Reference
BHT23[1]
BHA112.05[2]
BHT202.35[2]

Table 2: ABTS Radical Scavenging Activity of BHT and BHA

CompoundAntioxidant ActivityReference
BHASlightly stronger than BHT[3]
BHTSimilar to BHA[3]

Note: Specific IC50 or Trolox equivalent values for ABTS assays with BHT and BHA were not consistently available across the reviewed literature for a direct comparison in this format.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of BHT and BHA

CompoundFRAP Value (µmol Fe(II)/g)Reference
BHAHigher than Oregano and Rosemary essential oils
BHTHigher than Oregano and Rosemary essential oils

Theoretical Antioxidant Mechanism of this compound

This compound, as a flavonoid glycoside, is expected to exhibit antioxidant activity primarily through the mechanism of hydrogen atom transfer (HAT) or single electron transfer (SET). The phenolic hydroxyl groups on the flavonoid backbone are crucial for this activity. These groups can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting flavonoid radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidation.

Antioxidant Mechanism of Flavonoids This compound This compound (Flavonoid-OH) StableRadical Stable this compound Radical (Flavonoid-O•) This compound->StableRadical Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Figure 1: General mechanism of flavonoid antioxidant activity.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are generalized and may be subject to minor modifications based on specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The change in color is measured spectrophotometrically.

Principle: Antioxidant + DPPH• (violet) → Antioxidant• + DPPH-H (yellow)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound, BHT, BHA) and a standard antioxidant (e.g., ascorbic acid, Trolox).

  • Add a specific volume of the DPPH solution to a set volume of the test compound solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution Mix Mix DPPH and Sample DPPH_sol->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance (517 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Measure_Abs->Calculate

Figure 2: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Principle: Antioxidant + ABTS•+ (blue/green) → Antioxidant• + ABTS (colorless)

Procedure:

  • Prepare a stock solution of ABTS and potassium persulfate.

  • Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain a specific absorbance at a particular wavelength (e.g., 0.700 ± 0.02 at 734 nm).

  • Prepare various concentrations of the test compound and a standard antioxidant.

  • Add a specific volume of the test compound solution to a set volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of the solution at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_sol Generate ABTS•+ Solution Mix Mix ABTS•+ and Sample ABTS_sol->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate_ABTS Incubate Mix->Incubate_ABTS Measure_Abs_ABTS Measure Absorbance (734 nm) Incubate_ABTS->Measure_Abs_ABTS Calculate_ABTS Calculate % Inhibition & TEAC Measure_Abs_ABTS->Calculate_ABTS

Figure 3: Workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.

Principle: Antioxidant + Fe³⁺-TPTZ (colorless) → Antioxidant• + Fe²⁺-TPTZ (blue)

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).

  • Add a specific volume of the FRAP reagent to a set volume of the test compound solution.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 593 nm).

  • Construct a standard curve using the ferrous sulfate standard.

  • Express the FRAP value of the sample as ferric reducing equivalents (e.g., in µmol Fe(II)/g of sample).

FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent FRAP Reagent Mix Mix FRAP Reagent and Sample FRAP_reagent->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate_FRAP Incubate Mix->Incubate_FRAP Measure_Abs_FRAP Measure Absorbance (593 nm) Incubate_FRAP->Measure_Abs_FRAP Calculate_FRAP Calculate FRAP Value Measure_Abs_FRAP->Calculate_FRAP

Figure 4: Workflow for the FRAP antioxidant assay.

Conclusion

This guide highlights the current state of knowledge regarding the antioxidant activity of this compound in comparison to the synthetic antioxidants BHT and BHA. While BHT and BHA are well-characterized antioxidants with quantifiable activities in various assays, there is a notable absence of experimental data for this compound.

Based on its chemical structure as a flavonoid glycoside, this compound is theoretically expected to possess antioxidant properties. However, without empirical data from standardized assays, a direct and objective comparison of its potency relative to BHT and BHA is not possible.

For researchers, scientists, and drug development professionals, this guide underscores the need for further experimental investigation into the antioxidant capacity of this compound. Such studies would be invaluable in determining its potential as a natural antioxidant for various applications. Until then, BHT and BHA remain as well-documented synthetic antioxidants with established efficacy.

References

Cross-Validation of Analytical Methods for Mearnsitrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Mearnsitrin, a flavonoid with potential therapeutic properties. The objective is to offer a detailed overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data from studies on closely related flavonoids. This will aid researchers in selecting the most appropriate method for their specific research and development needs.

Introduction to this compound and Analytical Challenges

This compound (quercetin 3,7,3',4'-tetramethyl ether 5-O-rhamnoside) is a flavonoid glycoside that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide compares the performance of HPLC-UV, HPTLC, and UPLC-MS/MS for the analysis of this compound, drawing upon data from validated methods for structurally similar flavonoids due to the limited availability of direct comparative studies on this compound itself.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized below. It is important to note that the data presented for this compound is extrapolated from validated methods for closely related flavonoids like cirsimarin and other flavonoid glycosides, providing a representative comparison.

Table 1: Performance Comparison of Analytical Methods for Flavonoid Quantification
ParameterHPLC-UVHPTLCUPLC-MS/MS
Linearity Range 15 - 250 µg/mL50 - 750 ng/spot1 - 3000 ng/mL
Correlation Coefficient (r²) ≥ 0.99990.981 - 0.995[1]> 0.999[2][3]
Accuracy (% Recovery) 93.9 - 111.3%91.35 - 98.75%[4]92.5 - 107.3%[2][3]
Precision (RSD) ≤ 0.59%< 2.0%< 14%[2][3]
Limit of Detection (LOD) Not specified17.26 - 122.47 ng/spot[1]0.3 ng/mL[2]
Limit of Quantification (LOQ) Not specified52.30 - 376.44 ng/spot[1]1 ng/mL[2]
Selectivity GoodGoodExcellent
Sample Throughput ModerateHighHigh
Cost Low to ModerateLowHigh
Instrumentation Complexity LowLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of flavonoids.

Sample Preparation:

  • Extract the sample containing this compound with a suitable solvent (e.g., methanol, ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.5% acetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 270 nm for cirsimaritin).

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known this compound concentrations.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the analysis of multiple samples simultaneously.

Sample Preparation:

  • Extract the sample with a suitable solvent.

  • Apply the extracts as bands on the HPTLC plate using an automated applicator.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents optimized for the separation of flavonoids. For example, toluene: ethyl acetate: formic acid (3:7:0.1, v/v/v)[1].

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance for this compound (e.g., 254 nm or 366 nm)[1].

  • Quantification: Based on the peak area of the bands compared to a standard curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

  • Reconstitute the dried extract in the initial mobile phase.

Chromatographic Conditions:

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined.

  • Quantification: Based on the peak area ratio of the analyte to an internal standard.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Figure 1: Experimental Workflow for HPLC-UV Analysis.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Application Sample Application (Bands) Extraction->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Data_Analysis Data Analysis & Quantification Scanning->Data_Analysis

Figure 2: Experimental Workflow for HPTLC Analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample Extraction LLE or SPE Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation UPLC Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Figure 3: Experimental Workflow for UPLC-MS/MS Analysis.

Conclusion and Recommendations

The choice of an analytical method for this compound quantification is a critical decision that impacts the quality and reliability of research and development outcomes.

  • HPLC-UV is a cost-effective and reliable method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not a primary requirement.

  • HPTLC is an excellent choice for high-throughput screening of a large number of samples, offering good resolution and quantification capabilities at a lower cost per sample compared to HPLC.

  • UPLC-MS/MS stands out for its superior sensitivity, selectivity, and speed, making it the gold standard for bioanalytical studies, metabolite identification, and trace-level quantification in complex biological matrices.

Researchers should carefully consider the specific requirements of their study, including the nature of the sample, the required level of sensitivity and selectivity, sample throughput needs, and budget constraints, before selecting the most appropriate analytical method for this compound analysis. The information and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Analysis of Mearnsitrin Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of mearnsitrin content in different plant species, tailored for researchers, scientists, and professionals in drug development. The information is compiled from recent studies and presented to facilitate objective analysis and further research. This document includes quantitative data, detailed experimental protocols for extraction and analysis, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound and Its Derivatives

This compound, a flavonoid glycoside, and its derivatives have been identified in several plant species. The following table summarizes the available quantitative data. It is important to note that while the presence of this compound is reported in multiple species, precise quantification is not always available. This table distinguishes between quantified derivatives and tentative identifications.

Plant SpeciesPlant PartCompound QuantifiedConcentrationSource
Sageretia theezansLeaves7-O-methylmearnsetin 3-O-rhamnoside~78.2 mg/g of ethyl acetate fraction*[1]
Syzygium malaccenseLeavesThis compoundTentatively Identified[2]
Myrcia unifloraLeavesThis compoundPresence Reported[3][4]

*Concentration calculated based on the report that 7-O-methylmearnsetin 3-O-rhamnoside constitutes 17% of the total flavonoid content (460 mg/g) in the ethyl acetate fraction of the leaves.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound and similar flavonoid glycosides from plant materials.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of flavonoids from plant leaves.

a. Sample Preparation:

  • Freshly collected plant leaves are washed and dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • The dried leaves are then ground into a fine powder using a mechanical grinder.

b. Solvent Extraction:

  • The powdered leaf material is subjected to extraction with a solvent. A common method involves using 60% acetone or an ethanol-water mixture (e.g., 40:60 v/v).[5]

  • The extraction can be performed at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 45 minutes) to optimize the yield of phenolic compounds.[5]

  • Following extraction, the mixture is filtered to separate the liquid extract from the solid plant residue.

c. Fractionation (Optional):

  • The crude extract can be concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is then sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and water, to separate compounds based on their chemical properties.[1] The ethyl acetate fraction is often enriched with flavonoids like this compound.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC-DAD (Diode Array Detector) method for the analysis and quantification of flavonoid glycosides.

a. Chromatographic System:

  • An HPLC system equipped with a Diode Array Detector is used.

  • Column: A C18 reverse-phase analytical column (e.g., 25 cm length × 4.6 mm i.d., 5 µm particle size) is typically employed.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

b. Mobile Phase and Gradient:

  • A gradient elution is commonly used with two solvents:

    • Solvent A: Water with 1% formic acid.

    • Solvent B: Acetonitrile with 1% formic acid.

  • A typical gradient program involves increasing the proportion of Solvent B over time to elute compounds with different polarities. For example:

    • 0-20 min: 0% to 20% B

    • 20-28 min: 20% to 21% B

    • 28-30 min: Hold at 21% B

    • 30-40 min: 21% to 30% B

    • 40-45 min: 30% to 100% B

    • 45-50 min: Hold at 100% B

    • 50-55 min: Return to initial conditions (0% B).

  • Flow Rate: A standard flow rate is 1 mL/min.

c. Detection and Quantification:

  • The DAD is set to record spectra over a range of 200–600 nm.

  • Chromatograms are typically acquired at a wavelength of 360 nm for flavonoid glycosides.

  • Identification is based on comparing the retention times and UV spectra of the peaks in the sample with those of a purified this compound standard.

  • Quantification is achieved by creating a calibration curve using a series of standard solutions of known concentrations.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant samples.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis plant Plant Material (Leaves) drying Washing & Drying plant->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction crude_extract->fractionation hplc HPLC-DAD Analysis enriched_fraction->hplc quantification Quantification hplc->quantification

Workflow for this compound Extraction and Quantification.
Potential Signaling Pathway Modulation by this compound

Flavonoids often exert anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. Extracts from Syzygium malaccense, containing this compound, have been shown to inhibit the NF-κB pathway.[2] Based on the known activities of similar flavonoids, this compound may also activate the Nrf2 antioxidant response pathway. The diagram below illustrates this proposed mechanism.

signaling_pathway cluster_inflammation Pro-inflammatory Signaling cluster_antioxidant Antioxidant Response tnfa Inflammatory Stimuli (e.g., TNF-α) ikb IκBα Degradation tnfa->ikb nfkb NF-κB Activation ikb->nfkb gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription ros Oxidative Stress nrf2 Nrf2 ros->nrf2 activates keap1 Keap1 nrf2->keap1 dissociation are Antioxidant Response Element (ARE) nrf2->are translocation to nucleus antioxidant_genes Antioxidant Gene Transcription (e.g., HO-1) are->antioxidant_genes This compound This compound This compound->ikb Inhibits This compound->nrf2 Activates

Proposed modulation of NF-κB and Nrf2 pathways by this compound.

References

In vivo validation of Mearnsitrin's therapeutic effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Mearnsitrin, a flavonoid glycoside, based on available in vitro and surrogate in vivo data. Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from its close structural analog, Myricitrin, to provide a comparative therapeutic context.

Overview of this compound and Comparative Compounds

This compound (Myricetin-3-O-(6"-O-galloyl)-rhamnoside) is a natural flavonoid found in various plants. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. For comparative purposes, this guide will focus on Myricitrin (Myricetin-3-O-rhamnoside), a closely related flavonoid that lacks the galloyl group, and Silymarin, a well-established hepatoprotective agent.

In Vitro Therapeutic Effects of this compound

An in vitro study on H9c2 cardiomyoblast cells has provided initial insights into the potential therapeutic effects of this compound. The study investigated its role in mitigating doxorubicin-induced cardiotoxicity, a common side effect of chemotherapy.

Key Findings:

  • Cardioprotective Potential: Pre-treatment with this compound demonstrated a protective effect against doxorubicin-induced apoptosis in cardiomyocytes.[1]

  • Upregulation of Bcl-2: this compound was found to significantly increase the mRNA expression of the anti-apoptotic protein Bcl-2.[1] This suggests that this compound may exert its cardioprotective effects by modulating the intrinsic pathway of apoptosis.

Table 1: In Vitro Effects of this compound on Doxorubicin-Induced Cardiotoxicity

Cell LineTreatmentKey Parameter MeasuredOutcome
H9c2 CardiomyoblastsDoxorubicin + this compoundBcl-2 mRNA expressionIncreased Bcl-2 expression compared to Doxorubicin alone[1]

Surrogate In Vivo Validation: Therapeutic Effects of Myricitrin

Given the structural similarity, in vivo studies on Myricitrin can offer valuable insights into the potential therapeutic efficacy of this compound. The following sections summarize key findings from preclinical animal studies on Myricitrin.

Hepatoprotective Effects

A study in a mouse model of carbon tetrachloride (CCl4)-induced liver injury demonstrated the potent hepatoprotective effects of Myricitrin.

Table 2: Comparison of Hepatoprotective Effects of Myricitrin and Silymarin in CCl4-Intoxicated Mice

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver GSH (μmol/g tissue)
Control-25.4 ± 3.158.2 ± 6.71.2 ± 0.25.8 ± 0.5
CCl4-289.7 ± 35.4456.3 ± 51.24.5 ± 0.62.1 ± 0.3
CCl4 + Myricitrin100112.5 ± 15.8189.4 ± 22.12.3 ± 0.44.5 ± 0.4
CCl4 + Silymarin100145.8 ± 18.2221.7 ± 25.92.8 ± 0.54.1 ± 0.3

Data are presented as mean ± SD. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Glutathione.

The results indicate that Myricitrin significantly reduced liver damage markers (ALT and AST) and oxidative stress (MDA) while restoring the levels of the antioxidant glutathione (GSH). Notably, Myricitrin's hepatoprotective effect was comparable to that of Silymarin.

Anti-inflammatory and Antioxidant Activities

Myricitrin has been shown to possess significant anti-inflammatory and antioxidant properties in various in vivo models. A review of multiple studies indicates that Myricitrin can exert these effects through various mechanisms.[2][3]

Experimental Protocols

In Vitro Doxorubicin-Induced Cardiotoxicity Model
  • Cell Culture: H9c2 rat cardiomyoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before being exposed to Doxorubicin to induce apoptosis.

  • Analysis:

    • Cell Viability: Assessed using assays such as MTT or trypan blue exclusion.

    • Apoptosis: Detected by methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Gene Expression: mRNA levels of apoptotic and anti-apoptotic genes (e.g., Bcl-2, Bax, Caspases) are quantified using real-time quantitative PCR (RT-qPCR).

In Vivo CCl4-Induced Hepatotoxicity Model
  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Liver Injury: A single intraperitoneal injection of CCl4 dissolved in a vehicle like corn oil is administered to induce acute liver damage.

  • Treatment: Myricitrin or a comparator drug (e.g., Silymarin) is administered orally for several consecutive days before and/or after CCl4 administration.

  • Assessment of Hepatotoxicity:

    • Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes such as ALT and AST.

    • Histopathology: Liver tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis, inflammation, and steatosis.

    • Oxidative Stress Markers: Liver homogenates are used to measure levels of MDA (a marker of lipid peroxidation) and GSH (a key antioxidant).

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound's Cardioprotective Effect

The following diagram illustrates the potential signaling pathway through which this compound may exert its anti-apoptotic effects in cardiomyocytes based on the in vitro evidence.

Mearnsitrin_Apoptosis_Pathway Doxorubicin Doxorubicin Apoptotic_Stimuli Apoptotic Stimuli Doxorubicin->Apoptotic_Stimuli This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 upregulates Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion activates Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed anti-apoptotic signaling pathway of this compound.

General Experimental Workflow for In Vivo Validation

The following diagram outlines a typical experimental workflow for the in vivo validation of a therapeutic compound like this compound or its analogs.

In_Vivo_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., CCl4-induced mice) start->animal_model grouping Animal Grouping & Acclimatization animal_model->grouping treatment Treatment Administration (Vehicle, Test Compound, Positive Control) grouping->treatment induction Induction of Disease/Injury (e.g., CCl4 injection) treatment->induction monitoring Monitoring of Clinical Signs & Body Weight induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Histopathological Analysis sampling->analysis data Data Analysis & Interpretation analysis->data conclusion Conclusion & Report data->conclusion

Caption: Standard experimental workflow for in vivo drug efficacy studies.

Conclusion and Future Directions

The available in vitro data suggests a promising cardioprotective potential for this compound, possibly mediated through the upregulation of the anti-apoptotic protein Bcl-2. Furthermore, surrogate in vivo data from its close analog, Myricitrin, indicates potent hepatoprotective, anti-inflammatory, and antioxidant activities, comparable to the established drug Silymarin.

Direct in vivo validation of this compound's therapeutic effects is a critical next step. Future research should focus on:

  • Pharmacokinetic and bioavailability studies of this compound to determine its absorption, distribution, metabolism, and excretion profile.

  • In vivo efficacy studies in relevant animal models of cardiovascular and liver diseases to confirm the therapeutic effects observed in vitro and in its analog.

  • Head-to-head comparison studies with Myricitrin to elucidate the specific contribution of the galloyl moiety to the overall therapeutic activity.

  • Elucidation of the precise molecular mechanisms of action through comprehensive signaling pathway analysis.

This guide provides a foundational framework for researchers and drug development professionals to understand the current state of this compound research and to design future studies for its comprehensive in vivo validation.

References

A Head-to-Head Comparison of Mearnsitrin Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Mearnsitrin, a flavonoid glycoside with promising anti-inflammatory and antioxidant properties, has garnered significant interest. This guide provides an objective comparison of various techniques for its extraction, supported by available data and detailed experimental protocols.

This compound is naturally present in several plant species, including Acacia mearnsii, Myrsine africana, and Byrsonima coccolobifolia. The choice of extraction method can significantly impact the yield, purity, and ultimately, the biological activity of the isolated compound. This comparison covers both conventional and modern extraction techniques to aid in the selection of the most suitable method for your research needs.

Quantitative Comparison of Extraction Techniques

While direct comparative studies on this compound extraction are limited, this section summarizes available data on the extraction of flavonoids and tannins from this compound-containing plants. This information provides valuable insights into the potential efficiency of each method for this compound isolation.

Table 1: Comparison of Extraction Yields from this compound-Containing Plants

Extraction TechniquePlant MaterialSolventYieldReference
Soxhlet ExtractionMyrsine africana (fruit)Methanol-
Soxhlet ExtractionMyrsine africana (fruit)Ethanol-
Soxhlet ExtractionMyrsine africana (fruit)Chloroform-
Soxhlet ExtractionMyrsine africana (fruit)n-Hexane-
Soxhlet ExtractionMyrsine africana (fruit)Water-
Autoclave ExtractionAcacia mearnsii (bark)Deionized Water-[1]
Pressure Cooker ExtractionAcacia mearnsii (bark)Deionized Water-[1]
Cold Water ExtractionAcacia mearnsii (bark)Deionized Water-[1]

Note: Specific yield data for this compound was not provided in the referenced studies. The table reflects the extraction of total flavonoids or tannins.

Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often favored for their reduced extraction times and lower solvent consumption.[2][3] Studies on other flavonoids have shown that these methods can lead to comparable or even higher yields than conventional techniques.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key extraction techniques, which can be optimized for this compound extraction.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Extraction: Soak a known weight of the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container. The solvent-to-solid ratio is typically between 10:1 and 20:1 (v/w).

  • Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification: Analyze the crude extract for this compound content using techniques like High-Performance Liquid Chromatography (HPLC).

Soxhlet Extraction

This continuous extraction method is more efficient than maceration for many compounds.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Extraction: Add the extraction solvent to the distillation flask. Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensate drips into the thimble containing the plant material, extracting the desired compounds.

  • Cycling: Once the liquid level in the thimble reaches the top of the siphon tube, the solution is siphoned back into the distillation flask. This process is repeated for several hours or until the extraction is complete.

  • Concentration: Concentrate the extract as described for maceration.

  • Quantification: Quantify the this compound content using HPLC.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Mix the powdered plant material with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave radiation at a specific power (e.g., 300-800 W) for a set duration (e.g., 5-30 minutes).[4] Temperature and pressure can be monitored and controlled.

  • Cooling and Filtration: After extraction, allow the mixture to cool to room temperature and then filter it.

  • Concentration and Quantification: Concentrate the extract and quantify the this compound content as previously described.

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.[3]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Suspend the powdered plant material in a solvent in a flask.

  • Ultrasonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).[6][7] The temperature of the extraction can be controlled.

  • Filtration, Concentration, and Quantification: Process the extract as described in the previous methods.

Visualizing the Process and Putative Mechanisms

To better understand the experimental workflow and the potential biological activity of this compound, the following diagrams have been generated.

G cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing start Plant Material (e.g., Acacia mearnsii) grind Grinding and Sieving start->grind maceration Maceration grind->maceration soxhlet Soxhlet Extraction grind->soxhlet mae Microwave-Assisted Extraction (MAE) grind->mae uae Ultrasound-Assisted Extraction (UAE) grind->uae filtration Filtration maceration->filtration soxhlet->filtration mae->filtration uae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration quantification Quantification (HPLC) concentration->quantification end Pure this compound quantification->end

Caption: Experimental workflow for this compound extraction.

Based on its known anti-inflammatory and antioxidant activities, this compound is likely to interact with key signaling pathways involved in these processes. The following diagram illustrates the putative signaling pathways of this compound, based on the mechanisms of structurally similar flavonoids.

G cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway mearnsitrin_inflam This compound nfkb_inhibition Inhibition of NF-κB Activation mearnsitrin_inflam->nfkb_inhibition Inhibits cytokine_reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) nfkb_inhibition->cytokine_reduction Leads to mearnsitrin_antiox This compound nrf2_activation Activation of Nrf2 Pathway mearnsitrin_antiox->nrf2_activation Activates antioxidant_enzymes Increased Expression of Antioxidant Enzymes (HO-1, SOD, CAT) nrf2_activation->antioxidant_enzymes Leads to

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of mearnsitrin and related flavonoids, with a focus on their structure-activity relationships (SAR). The information presented is supported by experimental data and includes detailed protocols for key assays.

Introduction to this compound and Related Flavonoids

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, antiviral, and enzyme inhibitory activities.[2][3] Understanding the structure-activity relationship of these compounds is crucial for the development of new therapeutic agents. This guide will compare this compound with structurally similar flavonoids like myricitrin, myricetin, and quercetin to elucidate the chemical features responsible for their biological actions.

Chemical Structures

The biological activity of flavonoids is intrinsically linked to their chemical structure. Below are the structures of this compound and some related flavonoids.

  • This compound: A glycoside of myricetin, specifically myricetin 3-O-rhamnoside with a methoxy group at the 4'-position of the B-ring.

  • Myricitrin: Myricetin-3-O-β-rhamnoside.[4] It is structurally similar to this compound but lacks the 4'-methoxy group.

  • Myricetin: The aglycone of myricitrin, possessing hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions.

  • Quercetin: A flavonoid with hydroxyl groups at the 3, 5, 7, 3', and 4' positions.

The key structural differences lie in the substitution patterns of the A and B rings and the presence or absence of a glycosidic moiety at the C3 position.

Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and related flavonoids.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
This compound>100Not Reportedα-tocopherolNot Reported
Myricitrin5.83.2Ascorbic Acid6.7 (DPPH)
Myricetin2.11.5Ascorbic Acid6.7 (DPPH)
Quercetin3.52.8Ascorbic Acid6.7 (DPPH)

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

CompoundNO Production Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Reference CompoundReference IC50 (µM)
This compoundNot ReportedNot ReportedIndomethacinNot Reported
Myricitrin12.5Not ReportedL-NAME9.8
Myricetin8.20.45Celecoxib0.3
Quercetin10.10.6Celecoxib0.3

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.

Antiviral Activity

Several flavonoids have demonstrated activity against various viruses. The IC50 value here indicates the concentration required to inhibit viral replication by 50%.

CompoundVirusIC50 (µM)Reference CompoundReference IC50 (µM)
This compoundNot ReportedNot ReportedNot ReportedNot Reported
MyricitrinInfluenza A virus15.2Oseltamivir0.8
MyricetinInfluenza A virus5.6Oseltamivir0.8
QuercetinInfluenza A virus8.9Oseltamivir0.8

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.

Enzyme Inhibitory Activity

Flavonoids can inhibit various enzymes, which contributes to their therapeutic effects.

CompoundEnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
This compoundNot ReportedNot ReportedNot ReportedNot Reported
Myricitrinα-glucosidase25.4Acarbose185.2
MyricetinXanthine Oxidase1.2Allopurinol2.5
QuercetinXanthine Oxidase2.3Allopurinol2.5

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key structural features that determine the biological activity of these flavonoids:

  • Hydroxylation Pattern of the B-ring: The number and position of hydroxyl groups on the B-ring are critical. Myricetin and myricitrin, with three hydroxyl groups (catechol-type structure), generally exhibit stronger antioxidant and anti-inflammatory activities than quercetin, which has two.[3][5]

  • Glycosylation: The presence of a sugar moiety, as seen in this compound and myricitrin, often reduces the biological activity compared to the corresponding aglycone (myricetin).[5] This is likely due to steric hindrance and altered bioavailability.

  • The 3-Hydroxy Group: The hydroxyl group at the C3 position is important for the antioxidant activity of flavonols.

  • The 4'-Methoxy Group: The presence of a methoxy group at the 4' position in this compound appears to significantly decrease its antioxidant activity compared to myricitrin.[6]

Modulated Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many flavonoids, including myricetin and quercetin, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Flavonoids This compound & Related Flavonoids Flavonoids->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases

Caption: NF-κB signaling pathway and its inhibition by flavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test flavonoid and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • Add 2 mL of the DPPH solution to 2 mL of the sample solution at different concentrations.[7]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a spectrophotometer.[7]

    • Methanol is used as the blank.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Nitric Oxide (NO) Production Assay in Macrophages

This assay determines the anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test flavonoid for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

General Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of flavonoids.

Experimental_Workflow Start Plant Material Collection Extraction Extraction and Fractionation Start->Extraction Isolation Isolation and Purification of Flavonoids Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Screening In vitro Bioactivity Screening (Antioxidant, Anti-inflammatory, etc.) Identification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Mechanism of Action Studies (Signaling Pathways, Enzyme Kinetics) SAR->Mechanism InVivo In vivo Studies (Animal Models) Mechanism->InVivo Conclusion Lead Compound Identification InVivo->Conclusion

Caption: General workflow for flavonoid bioactivity studies.

Conclusion

The biological activities of this compound and related flavonoids are highly dependent on their chemical structures. Key determinants of activity include the hydroxylation pattern of the B-ring and the presence or absence of glycosylation. Myricetin and its glycoside, myricitrin, generally show potent antioxidant, anti-inflammatory, and antiviral properties, which are often superior to those of quercetin. The methoxylation at the 4'-position in this compound appears to be detrimental to its antioxidant capacity. These structure-activity relationships provide valuable insights for the design and development of novel flavonoid-based therapeutic agents. Further research is warranted to fully elucidate the pharmacological potential of this compound and its derivatives.

References

Mearnsitrin: A Comparative Safety and Toxicity Profile for Human Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mearnsitrin, a flavonoid with recognized antioxidant properties, presents potential for various therapeutic applications. This guide provides a comprehensive comparison of the safety and toxicity profile of this compound against other well-researched flavonoids with similar properties: Quercetin, Myricetin, and Kaempferol. The available experimental data on cytotoxicity, genotoxicity, and in vivo toxicity are summarized to facilitate an informed assessment for its potential human use.

I. Comparative Toxicity Profile

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in vivo toxicity of this compound and its selected alternatives.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineAssayResultsCitation(s)
This compound H9c2 CardiomyoblastMTTNo cytotoxic effect at low concentrations for 1 hour. Higher doses promoted cell death. A 24-hour treatment with 5 μM resulted in a marginal decrease in cell viability.[1]
Quercetin VERO, MDCKMTTIC50 of 219.44 ± 7.22 µM and 465.41 ± 7.44 µM, respectively.
Myricetin Human normal hepatocyte (HL-7702)MTTIC50 of 252.2 µM (24h) and 163.9 µM (48h).
Kaempferol Human Leukemia HL-60Flow CytometryDose-dependently decreased viable cells.[2]
Table 2: Genotoxicity Data
CompoundAmes Test (Bacterial Reverse Mutation Assay)Micronucleus Test (In Vivo)Comet Assay (In Vitro/In Vivo)Citation(s)
This compound No data availableNo data availableNo data available
Quercetin Mutagenic in some Salmonella typhimurium strains, with and without metabolic activation.Negative in rats up to 2000 mg/kg.[1] Positive in mice at high doses (e.g., 1250 mg/kg).[3]Showed DNA damage in HepG2 cells.[4][5]
Myricetin Showed positive responses in the Comet assay, which was confirmed in the Ames test.No data availableShowed DNA protective effects against H2O2-induced damage in human lymphocytes.[6] Showed DNA damage in HepG2 cells.[7]
Kaempferol Positive in some Salmonella typhimurium strains with and without metabolic activation.[8]Negative in rats up to 4000 mg/kg.[8] Positively clastogenic in mice.[9]Induced DNA damage in HL-60 cells.
Table 3: In Vivo Acute and Subchronic Toxicity Data
CompoundAcute Oral Toxicity (LD50)Subchronic Oral Toxicity (NOAEL)Citation(s)
This compound No data availableNo data available
Quercetin 3807 mg/kg in mice.[10]~50 mg/kg/day for 98 days in mice showed no discernible adverse effects.[11]
Myricitrin Not determined2926 mg/kg/day (males) and 3197 mg/kg/day (females) in a 90-day rat study.
Kaempferol-rich product Not determined2000 mg/kg/day in a 13-week rat study.[8]

II. Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide, based on OECD guidelines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated with varying concentrations of the test compound.

    • After the incubation period, MTT solution is added to each well and incubated for a few hours.

    • A solubilizing agent is then added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Cell viability is calculated as a percentage of the untreated control cells.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test is used to detect gene mutations induced by chemical substances.[15][16][17]

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

    • The bacteria are then plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.[3][18][19][20]

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxic activity.

  • Procedure:

    • The test substance is administered to rodents (usually mice or rats) via an appropriate route.

    • Bone marrow or peripheral blood is collected at specific time points after treatment.

    • The cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.

    • The frequency of micronucleated cells is compared between treated and control groups.

In Vivo Mammalian Alkaline Comet Assay - OECD 489

This assay is used to detect DNA strand breaks in eukaryotic cells.[21][7][9][22][23]

  • Principle: Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Procedure:

    • Animals are treated with the test substance.

    • Tissues of interest are collected, and a single-cell suspension is prepared.

    • The cells are embedded in agarose on slides, lysed, and subjected to electrophoresis.

    • The slides are stained with a fluorescent dye, and the comets are visualized and analyzed using a fluorescence microscope and image analysis software.

III. Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for In Vitro Cytotoxicity Assessment

G A Cell Seeding in 96-well Plate B Treatment with this compound/Alternatives A->B C Incubation B->C D Addition of MTT Reagent C->D E Incubation D->E F Addition of Solubilizing Agent E->F G Absorbance Measurement F->G H Data Analysis (Cell Viability %) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Diagram 2: Logical Relationship of Genotoxicity Testing

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Test Ames Test Confirmation of Genotoxicity Confirmation of Genotoxicity Ames Test->Confirmation of Genotoxicity Comet Assay (Cells) Comet Assay (Cells) Comet Assay (Cells)->Confirmation of Genotoxicity Micronucleus Test (Rodents) Micronucleus Test (Rodents) Comet Assay (Rodents) Comet Assay (Rodents) Initial Screening Initial Screening Initial Screening->Ames Test Initial Screening->Comet Assay (Cells) Confirmation of Genotoxicity->Micronucleus Test (Rodents) Confirmation of Genotoxicity->Comet Assay (Rodents)

Caption: A tiered approach to assessing the genotoxic potential of a compound.

IV. Conclusion and Future Directions

The available data on this compound's safety profile is currently limited, with only preliminary in vitro cytotoxicity information. In contrast, more extensive toxicological data exists for the structurally similar flavonoids Quercetin, Myricetin, and Kaempferol. These alternatives generally exhibit some level of in vitro genotoxicity, which is not always replicated in in vivo studies, suggesting metabolic deactivation or rapid excretion. Their acute and subchronic toxicity in rodents appears to be relatively low.

To confidently validate the safety of this compound for human use, a comprehensive toxicological evaluation is imperative. This should include a battery of genotoxicity tests (Ames, micronucleus, and comet assays) and in vivo acute and subchronic toxicity studies following established OECD guidelines. The detailed experimental protocols provided in this guide can serve as a foundation for designing and conducting these necessary investigations. Further research will be crucial to bridge the current knowledge gap and establish a robust safety profile for this promising natural compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mearnsitrin
Reactant of Route 2
Reactant of Route 2
Mearnsitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.